3,4-Dihydroxymandelic acid
Description
This compound has been reported in Homo sapiens with data available.
metabolite of L-dopa; RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMISIYKIHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862411 | |
| Record name | (+/-)-3,4-Dihydroxymandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
775-01-9, 14883-87-5 | |
| Record name | (±)-3,4-Dihydroxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-3,4-Dihydroxymandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-3,4-dihydroxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Functions of 3,4-Dihydroxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxymandelic acid (DHMA), a primary metabolite of the neurotransmitter norepinephrine (B1679862), is emerging as a molecule of significant interest in various biological processes. Historically viewed as a mere byproduct of catecholamine degradation, recent evidence has illuminated its multifaceted roles, including potent antioxidant and radical scavenging activities, neuroprotective potential, and its function as a signaling molecule in inter-kingdom communication between host and gut microbiota. This technical guide provides a comprehensive overview of the core biological functions of DHMA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.
Introduction
This compound (DHMA), also known as dihydroxymandelic acid, is a catechol compound derived from the metabolic breakdown of norepinephrine.[1][2] It is found in various mammalian tissues, with notable concentrations in the heart.[3] While its presence has been long recognized, its physiological significance is a subject of ongoing investigation. This guide delves into the established and putative biological functions of DHMA, with a focus on its quantitative biochemical properties and its involvement in cellular signaling.
Role in Neurotransmitter Metabolism
DHMA is an integral component of catecholamine metabolism. It is formed from norepinephrine through a series of enzymatic reactions primarily involving monoamine oxidase (MAO) and aldehyde dehydrogenase.
Norepinephrine Metabolism Pathway
The metabolic cascade leading to the formation of DHMA from norepinephrine is a critical pathway for the inactivation of this key neurotransmitter. The pathway involves the following key steps:
-
Oxidative Deamination: Norepinephrine is first metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane, to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).
-
Oxidation: DOPEGAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield this compound.
Alternatively, norepinephrine can be O-methylated by catechol-O-methyltransferase (COMT) to form normetanephrine, which is then metabolized by MAO and ALDH to produce vanillylmandelic acid (VMA), the major end-product of norepinephrine metabolism. DHMA itself can also be a substrate for COMT, leading to the formation of VMA.
Potent Antioxidant and Radical Scavenging Activity
A growing body of evidence highlights the significant antioxidant properties of DHMA, positioning it as a potent endogenous protector against oxidative stress. Its catechol structure is key to its ability to donate electrons and neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Data
DHMA has demonstrated superior antioxidant and radical scavenging activity in various in vitro assays compared to well-known antioxidants.
| Antioxidant Assay | Test Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | This compound | 4-fold higher activity than Ascorbic Acid, α-Tocopherol, and BHT | [3] |
| Ascorbic Acid | Standard | [3] | |
| α-Tocopherol | Standard | [3] | |
| Butylated Hydroxytoluene (BHT) | Standard | [3] | |
| Superoxide (B77818) Radical Scavenging | This compound | 5-fold smaller IC50 than Ascorbic Acid | [3][4] |
| Ascorbic Acid | Standard | [3][4] | |
| Hydroxyl Radical Scavenging | This compound | Data not available | |
| ORAC (Oxygen Radical Absorbance Capacity) | This compound | Data not available | |
| FRAP (Ferric Reducing Antioxidant Power) | This compound | Data not available |
Experimental Protocols
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compound (DHMA) and standards (Ascorbic acid, α-Tocopherol, BHT) at various concentrations.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standards in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
-
This assay generates superoxide radicals through the phenazine (B1670421) methosulfate (PMS) and NADH reaction, which then reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. The scavenging of superoxide radicals by an antioxidant inhibits this color formation.[5][6][7]
-
Reagents:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NADH solution (78 µM in buffer)
-
NBT solution (50 µM in buffer)
-
PMS solution (10 µM in buffer)
-
Test compound (DHMA) and standard (Ascorbic acid) at various concentrations.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standard in the buffer.
-
In a 96-well microplate, add 50 µL of the test compound/standard dilution, 50 µL of NADH solution, and 50 µL of NBT solution to each well.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined from a dose-response curve.
-
Inter-kingdom Signaling: Role in Host-Microbiota Interactions
Recent studies have unveiled a fascinating role for DHMA as a signaling molecule in the communication between the host and gut microbiota, particularly with enterohemorrhagic Escherichia coli (EHEC).
Bacterial Metabolism of Norepinephrine to DHMA
Commensal gut bacteria can metabolize host-derived norepinephrine into DHMA. This biotransformation is a key step in the signaling cascade that influences the behavior of pathogenic bacteria.
Chemotaxis and Virulence Gene Expression in E. coli
DHMA acts as a potent chemoattractant for E. coli, guiding the bacteria towards specific locations within the host. Furthermore, DHMA has been shown to induce the expression of virulence genes in EHEC, potentially contributing to its pathogenicity. This signaling is mediated, at least in part, by the bacterial QseC sensor kinase.
Experimental Protocols
This assay quantitatively measures the chemotactic response of bacteria to a chemical gradient.[8][9][10][11][12]
-
Materials:
-
Bacterial culture (e.g., E. coli) grown to mid-log phase.
-
Chemotaxis buffer (e.g., PBS).
-
Capillary tubes (sealed at one end).
-
Test solution (DHMA in chemotaxis buffer) and control solution (buffer only).
-
Microscope slides and coverslips.
-
Plating media.
-
-
Procedure:
-
Wash and resuspend the bacterial culture in chemotaxis buffer to a defined optical density (e.g., OD600 of 0.5).
-
Fill capillary tubes with the test solution (DHMA) and control solution.
-
Place a drop of the bacterial suspension on a microscope slide.
-
Insert the open end of a filled capillary tube into the bacterial drop.
-
Incubate for a defined period (e.g., 60 minutes) to allow bacteria to swim into the capillary.
-
Remove the capillary, wipe the exterior, and expel the contents into a known volume of buffer.
-
Perform serial dilutions and plate the bacterial suspension to determine the number of colony-forming units (CFUs) that entered the capillary.
-
The chemotaxis index is calculated as the ratio of CFUs from the test capillary to the CFUs from the control capillary.
-
qPCR is used to quantify the changes in the expression of specific virulence genes in response to DHMA.[13][14][15]
-
Procedure:
-
Bacterial Culture and Treatment: Grow EHEC to mid-log phase and expose the culture to a specific concentration of DHMA or a vehicle control for a defined period.
-
RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform qPCR using primers specific for the target virulence genes (e.g., eae, stx1, stx2) and a reference housekeeping gene (e.g., rpoA). The reaction mixture typically contains cDNA, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the DHMA-treated samples to the control samples.
-
Neuroprotective Potential
The potent antioxidant properties of DHMA suggest a potential role in neuroprotection, although direct evidence is still emerging. By scavenging free radicals, DHMA may help mitigate oxidative stress, a key contributor to the pathology of various neurodegenerative diseases.
Protection Against Oxidative Stress-Induced Neuronal Damage
In a study on human primary fibroblasts, DHMA at concentrations of 0.001% and 0.0005% was shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.[3] While this study was not conducted on neuronal cells, it provides a basis for investigating the neuroprotective effects of DHMA.
Potential in Neurodegenerative Disease Models
Further research is warranted to explore the efficacy of DHMA in established in vitro and in vivo models of neurodegenerative diseases, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA), MPP+, or rotenone.[16][17][18][19][20]
Physiological Concentrations of DHMA
The concentration of DHMA in various human tissues and fluids provides insight into its physiological relevance.
| Biological Matrix | Concentration Range | Reference |
| Plasma | ~1.73 µM (lithium heparin plasma) | [11] |
| Urine | ~0.58 nmol/m²/min (age 30-40), ~0.28 nmol/m²/min (age 63-85) | [21] |
| Cerebrospinal Fluid (CSF) | Data not available | |
| Heart Tissue | Present, but quantitative data is limited | [3] |
| Adrenal Gland | Expected to be present due to norepinephrine metabolism, but specific concentration data is lacking | [22][23][24][25] |
| Substantia Nigra | Expected to be present due to dopaminergic neuron metabolism, but specific concentration data is lacking | [26][27][28][29][30] |
Conclusion and Future Directions
This compound is a biologically active molecule with diverse functions that extend beyond its role as a simple metabolite. Its potent antioxidant capacity, coupled with its involvement in host-microbe signaling, suggests that DHMA may play a significant role in maintaining cellular homeostasis and influencing pathological processes.
Future research should focus on several key areas:
-
Comprehensive Antioxidant Profiling: Elucidating the efficacy of DHMA in a broader range of antioxidant assays (e.g., ORAC, FRAP, hydroxyl radical scavenging) to provide a more complete understanding of its antioxidant potential.
-
Neuroprotection Studies: Investigating the direct neuroprotective effects of DHMA in relevant in vitro and in vivo models of neurodegenerative diseases.
-
Mechanism of Action in Bacterial Signaling: Further dissecting the molecular mechanisms by which DHMA modulates bacterial chemotaxis and virulence, including the downstream targets of the QseC signaling pathway.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion of DHMA to better understand its physiological and potential therapeutic concentrations.
-
Clinical Relevance: Exploring the correlation between DHMA levels and the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders.
A deeper understanding of the biological functions of this compound holds promise for the development of novel therapeutic strategies targeting oxidative stress, infectious diseases, and neurological disorders.
References
- 1. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Superoxide Radical-scavenging Activity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-Flow Capillary Assay for Measuring Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E. Coli chemotaxis [chemotaxis.biology.utah.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification and Characterization of Bacterial Chemoreceptors Using Quantitative Capillary and Gradient Plate Chemotaxis Assays [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Quantitative PCR measurements of Escherichia coli including shiga toxin-producing E. coli (STEC) in animal feces and environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of enterohemorrhagic Escherichia coli O157:H7 by using a multiplex real-time PCR assay for genes encoding intimin and Shiga toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Naringin Exhibits Neuroprotection Against Rotenone-Induced Neurotoxicity in Experimental Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protection by an antioxidant of rotenone-induced neuromotor decline, reactive oxygen species generation and cellular stress in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dihydroxymandelic acid (DHMA) - MetaboAge [metaboage.info]
- 22. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 23. Plasma dehydroepiandrosterone sulfate levels in patients with hyperfunctioning and non-hyperfunctioning adrenal tumors before and after adrenal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reduced serum levels of dehydroepiandrosterone sulphate in adrenal incidentalomas: a marker of adrenocortical tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Frontiers | Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active [frontiersin.org]
- 27. Frontiers | Electrophysiological evidence for functionally distinct neuronal populations in the human substantia nigra [frontiersin.org]
- 28. Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The substantia nigra of the human brain. I. Nigrosomes and the nigral matrix, a compartmental organization based on calbindin D(28K) immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 3,4-Dihydroxymandelic Acid in Neurotransmitter Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is a critical intermediate in the metabolic degradation of the catecholamine neurotransmitters norepinephrine (B1679862) and epinephrine (B1671497). As a direct product of monoamine oxidase activity, the quantification and study of DHMA provide a window into neuronal and extraneuronal catecholamine turnover. This technical guide offers an in-depth exploration of DHMA's position in neurotransmitter metabolism, the key enzymatic reactions governing its formation and subsequent breakdown, quantitative data from relevant studies, and detailed experimental protocols for its analysis. The information is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting catecholaminergic systems.
Introduction: The Significance of this compound (DHMA)
This compound is a catechol compound and a significant metabolite of norepinephrine and, by extension, epinephrine.[1][2] Its place in the intricate network of catecholamine catabolism makes it an important analyte for assessing the activity of the sympathetic nervous system and the effects of pharmacological agents. The degradation of catecholamines is essential for terminating their signaling and preventing their accumulation to toxic levels.[3][4] This process is primarily mediated by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] DHMA is a product formed when norepinephrine or epinephrine is first catabolized by MAO.[4] Consequently, its levels in biological fluids can reflect the rate of MAO-mediated catecholamine breakdown. Understanding the dynamics of DHMA provides valuable insights into both normal physiological processes and pathological conditions, including certain tumors and metabolic disorders.[6][7]
The Core Metabolic Pathway of Catecholamines Involving DHMA
The catabolism of norepinephrine and epinephrine proceeds via two primary, interconnected pathways. The specific route taken depends on the location of the neurotransmitter (e.g., within the neuron or in the synaptic cleft) and the tissue type.[3][5]
-
Pathway Initiated by Monoamine Oxidase (MAO): Inside the neuron, norepinephrine that is not sequestered in vesicles is primarily metabolized by MAO, an enzyme located on the outer mitochondrial membrane.[5][8] MAO catalyzes the oxidative deamination of norepinephrine and epinephrine to form an unstable aldehyde intermediate, 3,4-dihydroxy-phenylglycolaldehyde (DOPEGAL).[4] This aldehyde is then rapidly converted by aldehyde dehydrogenase (AD) into this compound (DHMA).[4]
-
Pathway Initiated by Catechol-O-Methyltransferase (COMT): Extraneuronal or circulating catecholamines are often first metabolized by COMT.[5] This enzyme methylates the 3-hydroxyl group of the catechol ring. Norepinephrine is converted to normetanephrine, and epinephrine is converted to metanephrine. These methylated intermediates can then be acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL), which is subsequently oxidized by aldehyde dehydrogenase to vanillylmandelic acid (VMA).
The Fate of DHMA: DHMA, formed via the MAO-initiated pathway, is a substrate for COMT. COMT methylates DHMA to produce vanillylmandelic acid (VMA).[5] VMA is the major end-product of both norepinephrine and epinephrine metabolism and is subsequently excreted in the urine.[3] Thus, DHMA serves as a direct precursor to VMA in one of the two major catabolic routes.
Visualization of Catecholamine Metabolism
Caption: Metabolic pathways of norepinephrine and epinephrine.
Key Enzymes in DHMA Metabolism
The formation and degradation of DHMA are governed by a specific set of enzymes. Understanding their function is crucial for interpreting DHMA levels.
| Enzyme | Abbreviation | Cellular Location | Role in DHMA Metabolism | Substrate(s) | Product(s) |
| Monoamine Oxidase | MAO | Outer mitochondrial membrane | Initiates the catabolic pathway leading to DHMA formation.[5] | Norepinephrine, Epinephrine | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) |
| Aldehyde Dehydrogenase | AD / ALDH | Cytosol, Mitochondria | Oxidizes the aldehyde intermediate to form DHMA.[4] | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | This compound (DHMA) |
| Catechol-O-Methyltransferase | COMT | Cytosol, Synaptic Cleft | Methylates DHMA to form the final major metabolite, VMA.[5] | This compound (DHMA) | Vanillylmandelic acid (VMA) |
Quantitative Data on DHMA
Quantitative analysis of DHMA is essential for research and clinical diagnostics. The following tables summarize key data from scientific literature.
Table 4.1: Normal Human Urinary Levels of Catecholamine Metabolites
This table presents average excretion rates from a study involving healthy human subjects.
| Compound | Abbreviation | Mean Urinary Level (μ g/24h ) | Standard Deviation (μ g/24h ) |
| This compound | DHMA / DOMA | 33.87 | ± 1.03 |
| 4-Hydroxy-3-methoxymandelic acid | VMA | 1202 | ± 41.3 |
| 3,4-Dihydroxyphenylglycol (B133932) | DHPG | 31.3 | ± 1.92 |
| 4-Hydroxy-3-methoxyphenylglycol | MHPG | 80.6 | ± 2.15 |
| Data sourced from a study using HPLC with electrochemical detection.[9] |
Table 4.2: Effects of Pharmacological Intervention on Plasma DHMA in Rats
This table shows the relative changes in plasma DHMA (DOMA) and DHPG in pithed rats following norepinephrine (NE) infusion and administration of various inhibitors.[8]
| Condition | Plasma NE Change | Plasma DHPG Change | Plasma DHMA (DOMA) Change |
| Exogenous NE Infusion | ~100-fold increase | ~12-fold increase | ~1.2-fold increase |
| Desipramine (NE Transporter Inhibitor) | - | Reduced to ~25% of control | Unchanged |
| Clorgyline (MAO-A Inhibitor) | - | Reduced to 15% of control | Reduced to 70% of control |
| Deprenyl (MAO-B Inhibitor) | - | Reduced to 26% of control | Reduced to 76% of control |
| Clorgyline + Deprenyl (Combined MAO Inhibition) | - | Vanished (<2% of control) | Remained at ~72% of control |
| These results highlight that neuronal uptake followed by MAO-A activity is predominant for DHPG formation, while the pathway to DHMA is less affected by these specific interventions, suggesting a different metabolic pool or pathway emphasis.[8] |
Experimental Protocols for DHMA Analysis
The accurate measurement of DHMA in biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a widely used and reliable technique.[9]
Sample Preparation
-
Collection: Collect 24-hour urine samples into containers with an acid preservative (e.g., HCl) to prevent oxidation of catechols. Plasma samples should be collected in tubes containing EDTA and sodium metabisulfite (B1197395) and immediately placed on ice.
-
Storage: Samples should be frozen at -80°C until analysis to ensure the stability of DHMA and other catecholamines.
-
Deproteinization (for Plasma/Urine): A simple deproteinization step is often sufficient for cleaning the sample before injection. This can be achieved by adding a precipitating agent like perchloric acid, followed by centrifugation to remove the precipitated proteins.[9] For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed.[10][11]
HPLC with Electrochemical Detection (HPLC-ECD)
This is a gold-standard method for quantifying catecholamines and their metabolites.
-
Principle: The method separates compounds based on their interaction with a stationary phase (reversed-phase C18 column) and a mobile phase. After separation, the compounds pass through an electrochemical detector. DHMA, being a catechol, is easily oxidized. The detector applies a specific potential, causing the oxidation of DHMA and generating an electrical current that is proportional to its concentration.
-
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A buffered aqueous-organic mixture (e.g., phosphate (B84403) buffer with methanol), containing an ion-pairing agent to improve retention of the acidic DHMA. A step-wise gradient elution with different mobile phase compositions may be used to separate a wide range of metabolites in a single run.[9]
-
Flow Rate: Typically 0.3-1.0 mL/min.
-
Temperature: Column temperature is maintained (e.g., 30°C) for reproducible retention times.[11]
-
-
Electrochemical Detection:
-
Detector: A coulometric or amperometric detector.
-
Working Electrode Potential: The potential is optimized for the selective oxidation of DHMA and other catechols while minimizing interference from other compounds.[9]
-
-
Quantification: Concentration is determined by comparing the peak area of DHMA in the sample to that of a known concentration standard run under the same conditions. An internal standard is used to correct for variations in sample preparation and injection volume.
Visualization of Experimental Workflow
Caption: General workflow for DHMA analysis by HPLC-ECD.
Other Biological Roles and Significance
Beyond its role as a metabolic intermediate, DHMA has been investigated for other biological activities.
-
Antioxidant Properties: Studies have demonstrated that DHMA possesses powerful antioxidative and radical scavenging activity.[12][13] Its catechol structure allows it to effectively scavenge free radicals. In one assay, it showed a 4-fold higher radical scavenging activity compared to standard antioxidants like ascorbic acid and tocopherol.[12]
-
Clinical Biomarker: Elevated levels of urinary catecholamine metabolites, including DHMA, are used as diagnostic indicators for neuroblastoma, a type of cancer that arises from immature nerve cells.[6]
-
Interkingdom Signaling: Research has shown that DHMA can be produced by commensal microbiota and can act as a signaling molecule for certain pathogens. For example, it promotes chemotaxis and virulence gene expression in enterohemorrhagic Escherichia coli (EHEC).[14][15]
Conclusion
This compound is a pivotal, albeit minor, metabolite in the catabolism of norepinephrine and epinephrine.[] Its formation via the MAO/aldehyde dehydrogenase pathway provides a direct measure of this specific route of neurotransmitter degradation. The accurate quantification of DHMA using robust analytical techniques like HPLC-ECD is indispensable for both basic neurochemical research and clinical diagnostics. Further investigation into its roles as an antioxidant and signaling molecule continues to broaden our understanding of its physiological and pathophysiological significance. This guide provides the foundational knowledge and methodological framework for professionals to effectively study and interpret the role of DHMA in neurotransmitter metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+-)-3,4-Dihydroxymandelic acid | C8H8O5 | CID 85782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 6. Showing Compound this compound (FDB022719) - FooDB [foodb.ca]
- 7. Showing Compound 3,4-dihydroxymandelate (FDB030383) - FooDB [foodb.ca]
- 8. Norepinephrine metabolism in neuron: dissociation between 3,4-dihydroxyphenylglycol and this compound pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of this compound, 4-hydroxy-3-methoxymandelic acid, 3,4-dihydroxyphenylglycol, 4-hydroxy-3-methoxyphenylglycol, and their precursors, in human urine by HPLC with electrochemical detection | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
- 12. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Norepinephrine Metabolite this compound Is Produced by the Commensal Microbiota and Promotes Chemotaxis and Virulence Gene Expression in Enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Norepinephrine Metabolite this compound Is Produced by the Commensal Microbiota and Promotes Chemotaxis and Virulence Gene Expression in Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydroxymandelic Acid: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydroxymandelic acid (DHMA), a key metabolite of norepinephrine (B1679862). It details the historical context of its discovery within the broader field of catecholamine research, its biochemical synthesis, and its significant role as a potent antioxidant. This document furnishes researchers and drug development professionals with detailed experimental protocols for the synthesis and evaluation of DHMA, quantitative data on its antioxidant properties, and visualizations of its metabolic pathway and experimental workflows.
Introduction
This compound (DHMA), also known as DOMA, is a catechol that is the 3,4-dihydroxy derivative of mandelic acid.[1][2] It is primarily recognized as a metabolite of the neurotransmitter norepinephrine.[3] While initially considered a minor product of catecholamine breakdown, research has highlighted its significant biological activities, particularly its potent antioxidant and radical scavenging properties.[4] This guide delves into the discovery and history of DHMA, its biochemical significance, and provides the technical details necessary for its study and potential therapeutic application.
Discovery and History
The discovery of this compound is intrinsically linked to the extensive research on catecholamine metabolism that began in the early 20th century. Following the isolation and synthesis of adrenaline (epinephrine) in the early 1900s, the scientific community focused on understanding the biosynthesis and degradation of these vital neurotransmitters.[5]
The groundwork for understanding catecholamine metabolism was laid by pioneers such as Hermann Blaschko , who in 1939 described dopa decarboxylase, a key enzyme in their synthesis, and later contributed to the understanding of monoamine oxidase (MAO), a critical enzyme in their degradation.[2][4] The identification of norepinephrine as a neurotransmitter by Ulf von Euler in the 1940s was another crucial step.[6]
The 1950s saw a surge in research aimed at elucidating the metabolic pathways of catecholamines. Julius Axelrod's work in 1957 on the enzyme catechol-O-methyltransferase (COMT) was a landmark discovery, revealing a major pathway for catecholamine inactivation.[7] It was within this context of intense investigation into norepinephrine metabolism that its various metabolites, including DHMA, were identified. While a single, definitive publication marking the "discovery" of DHMA is not readily apparent, its identification emerged from the collective efforts of researchers in the mid-20th century who were meticulously characterizing the byproducts of norepinephrine breakdown. These early studies established that norepinephrine could be metabolized via two main enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[8] The action of MAO on norepinephrine produces the unstable intermediate 3,4-dihydroxymandelaldehyde, which is then rapidly converted to either 3,4-dihydroxyphenylglycol (B133932) (DHPG) by aldehyde reductase or to this compound (DHMA) by aldehyde dehydrogenase.[9]
Biochemical Significance and Properties
DHMA is a catechol compound, a class of organic compounds possessing a 1,2-dihydroxybenzene group.[10] This structure is central to its potent antioxidant activity.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₅ | [11] |
| Molar Mass | 184.15 g/mol | [11] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | [11] |
| CAS Number | 775-01-9 | [11] |
| Melting Point | 137 °C (decomposes) | [8] |
| Solubility | Soluble in DMSO and Methanol (B129727) (slightly) | [8] |
Antioxidant Activity
DHMA has demonstrated significant antioxidant and radical scavenging capabilities, in some cases surpassing those of standard antioxidants.
| Assay | Result | Comparison Standard | Reference |
| DPPH Radical Scavenging | 4-fold higher activity | Ascorbic acid, Tocopherol, Butylated hydroxytoluene | [4] |
| Superoxide (B77818) Radical Scavenging | 5-fold smaller IC₅₀ value | Ascorbic acid | [4] |
| H₂O₂-induced Oxidative Stress in Human Primary Fibroblasts | Protective at 0.001% and 0.0005% levels | - | [4] |
Signaling and Metabolic Pathways
DHMA is a key metabolite in the degradation pathway of norepinephrine. The pathway involves several enzymatic steps and leads to various end products that are excreted in the urine.
Norepinephrine Degradation Pathway
The degradation of norepinephrine primarily occurs through the action of two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of DHMA is a result of the action of MAO followed by aldehyde dehydrogenase.
Experimental Protocols
This section provides detailed methodologies for the synthesis of DHMA and for key experiments to evaluate its antioxidant properties.
Synthesis of this compound
This protocol is based on the condensation of catechol and glyoxylic acid.[6][12]
Materials:
-
Catechol
-
Glyoxylic acid solution (e.g., 40 wt%)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Metal oxide (e.g., MgO, optional catalyst)
-
Organic alkaline compound (e.g., triethylamine, optional)
-
Reaction kettle with stirring mechanism and multiple inlets
Procedure:
-
Preparation of the Reaction Mixture: In the reaction kettle, sequentially add deionized water, the metal oxide, and the organic alkaline compound.
-
pH Adjustment: While stirring, add a sodium hydroxide solution to adjust the pH of the system to between 9 and 11.
-
Temperature Control: Maintain the temperature of the reaction mixture between 10-40 °C.
-
Reactant Addition: Simultaneously and slowly drip the glyoxylic acid solution, a sodium hydroxide solution, and a solution of catechol into the reaction kettle through separate pipelines over a period of 3-3.5 hours. The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be approximately 1:1.1-1.2:1.8-2.0.
-
Reaction: Continue the reaction with stirring for 5-7 hours under the same temperature and pH conditions.
-
Cooling and Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The product, this compound, can then be isolated and purified using standard techniques such as acidification, extraction, and crystallization.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][7][10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Test sample (DHMA)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a stock solution of DHMA in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL). Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. For the blank, use the solvent instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals generated in situ.[4][13][14]
Materials:
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phenazine methosulfate (PMS)
-
Tris-HCl buffer (pH 8.0)
-
Test sample (DHMA)
-
Positive control (e.g., Quercetin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a tube or cuvette, prepare a reaction mixture containing Tris-HCl buffer, NBT solution (e.g., 50 µM), and NADH solution (e.g., 78 µM).
-
Addition of Test Sample: Add various concentrations of the DHMA solution to the reaction mixtures.
-
Initiation of Reaction: Start the reaction by adding PMS solution (e.g., 10 µM) to the mixture.
-
Incubation: Incubate the reaction mixture at 25 °C for 5 minutes.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 560 nm. A decrease in absorbance indicates superoxide radical scavenging activity.
-
Calculation and IC₅₀ Determination: Calculate the percentage of inhibition of NBT reduction and determine the IC₅₀ value as described for the DPPH assay.
Cellular Oxidative Stress Assay (DCF-DA Assay)
This assay measures the ability of a compound to protect cells from oxidative stress induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[2][5][15]
Materials:
-
Human primary fibroblasts or other suitable cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) at 37 °C for 30 minutes.
-
Treatment: Wash the cells again with PBS to remove the excess probe. Add fresh medium containing various concentrations of DHMA and incubate for a specified period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to induce oxidative stress and incubate for another 30 minutes.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. An increase in fluorescence corresponds to the oxidation of DCFH to the fluorescent DCF, indicating oxidative stress.
-
Analysis: Compare the fluorescence intensity in cells treated with DHMA and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect of DHMA.
Conclusion
This compound, a metabolite of norepinephrine, has emerged as a molecule of significant interest due to its potent antioxidant properties. Its discovery is a testament to the foundational research in catecholamine metabolism. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate the biological activities and therapeutic potential of DHMA. Future research may focus on its in vivo efficacy, bioavailability, and its potential application in conditions associated with oxidative stress.
References
- 1. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 2. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Julius Axelrod - Wikipedia [en.wikipedia.org]
- 5. The metabolism of adrenalin containing isotopic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. remedypublications.com [remedypublications.com]
- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 9. Catecholamine metabolism: a contemporary view with implications for physiology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jewishvirtuallibrary.org [jewishvirtuallibrary.org]
- 11. google.com [google.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for Norepinephrine (HMDB0000216) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dihydroxymandelic Acid: Chemical Structure, Properties, and Biological Significance
Introduction
3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is a catechol that is a significant metabolite of the neurotransmitter norepinephrine (B1679862).[1][2] Found in various mammalian tissues, with a notable presence in the heart, DHMA has garnered considerable interest within the scientific community for its potent antioxidant and radical-scavenging properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological role, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is structurally the 3,4-dihydroxy derivative of mandelic acid.[1] It is classified as a catechol, a class of organic compounds containing a 1,2-benzenediol moiety, and is also an alpha-hydroxy acid.[6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid[1] |
| Synonyms | DOMA, DHMA, 3,4-dihydroxyphenylglycolic acid[1][7] |
| CAS Number | 775-01-9[1] |
| Chemical Formula | C₈H₈O₅[1] |
| Molecular Weight | 184.15 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)O)O)O[8] |
| InChI Key | RGHMISIYKIHAJW-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 137°C (decomposes)[9] |
| Boiling Point | 487.5 ± 40.0°C at 760 mmHg[9] |
| Solubility | DMF: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, DMSO: 10 mg/ml[7] |
| pKa (Predicted) | Not available |
| XLogP3 | -0.6[1] |
Biological Role and Significance
Metabolism of Norepinephrine
This compound is a key metabolite in the degradation pathway of norepinephrine. This process primarily involves two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[8][10] Norepinephrine is first converted to 3,4-dihydroxymandelaldehyde (B87611) by MAO. Subsequently, aldehyde dehydrogenase metabolizes this intermediate to this compound.[6][7] Alternatively, norepinephrine can be methylated by COMT to normetanephrine, which is then metabolized by MAO. The final major end product of both epinephrine (B1671497) and norepinephrine metabolism is vanillylmandelic acid (VMA).[11]
References
- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. medlink.com [medlink.com]
- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 8. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101898957A - Method for synthesizing 3, 4-dihydroxymandelic acid by glyoxylic acid method - Google Patents [patents.google.com]
The Natural Occurrence of 3,4-Dihydroxymandelic Acid in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxymandelic acid (DHMA), a key metabolite of the neurotransmitter norepinephrine (B1679862), is naturally present in various mammalian tissues and physiological fluids. Its role extends beyond being a simple breakdown product, with evidence suggesting significant antioxidant properties. Understanding the biosynthesis, metabolism, and tissue distribution of DHMA is crucial for researchers in neuroscience, cardiology, and pharmacology, as its levels can serve as a biomarker for sympathoadrenal activity and oxidative stress. This technical guide provides a comprehensive overview of the natural occurrence of DHMA in mammals, detailing its metabolic pathways, summarizing quantitative data on its concentration in various tissues, and outlining the experimental protocols for its detection and quantification.
Introduction
This compound (DHMA), also known as DOMA, is a catechol acid and a primary metabolite of norepinephrine, a critical neurotransmitter and hormone in mammals.[1][2] While historically viewed as an inactive byproduct of catecholamine degradation, recent studies have highlighted its potent antioxidant and radical scavenging activities, suggesting a broader physiological significance.[1][2] This guide delves into the endogenous presence of DHMA in mammals, providing a detailed examination of its biochemical pathways and quantitative occurrence.
Biosynthesis and Metabolism of this compound
The formation and degradation of DHMA are intricately linked to the metabolic cascade of norepinephrine. The primary pathway involves the action of two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (AD).
Biosynthesis:
Norepinephrine, upon its release from sympathetic nerve endings or the adrenal medulla, can be taken up by cells where it is metabolized. The initial step in the formation of DHMA is the oxidative deamination of norepinephrine by monoamine oxidase (MAO) , leading to the unstable intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). Subsequently, aldehyde dehydrogenase (AD) rapidly converts DOPEGAL to this compound.
Metabolism:
DHMA is not an end-product of norepinephrine metabolism. It is further metabolized by the enzyme catechol-O-methyltransferase (COMT) , which catalyzes the methylation of the 3-hydroxyl group on the catechol ring. This reaction converts DHMA to vanillylmandelic acid (VMA), the major end-product of norepinephrine metabolism, which is then excreted in the urine.
Signaling Pathway Diagram
Quantitative Data on the Natural Occurrence of DHMA
While DHMA is known to be present in various mammalian tissues, comprehensive quantitative data remains somewhat limited in publicly available literature. The following tables summarize the available information on DHMA concentrations in different biological matrices. It is important to note that concentrations can vary significantly based on species, physiological state, and the analytical methods employed.
Table 1: Concentration of this compound in Human Biological Fluids
| Biological Fluid | Concentration Range | Method of Analysis | Reference(s) |
| Plasma | Not consistently detected/quantified | HPLC-ECD | [3] |
| Urine | Qualitative detection reported | Paper Electrophoresis, GC-MS | [4][5][6] |
Table 2: Concentration of this compound in Mammalian Tissues
| Tissue | Species | Concentration Range | Method of Analysis | Reference(s) |
| Heart | General (Mammalian) | Present, but not quantified | General Biochemical Assays | [1][2] |
| Brain | Rat | Not quantified, but detected | LC-MS/MS | [7] |
| Adrenal Glands | Human | Present, but not quantified | Enzymatic Assay | [3] |
Note: The lack of specific quantitative data in readily accessible literature highlights an area for further research.
Experimental Protocols for the Analysis of DHMA
The accurate quantification of DHMA in biological samples is challenging due to its low endogenous concentrations and potential for interference from other catecholamine metabolites. Several analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the analysis of electrochemically active compounds like DHMA.
Experimental Workflow:
Detailed Protocol (General Principles):
-
Sample Preparation:
-
Plasma/Urine: Acidify the sample (e.g., with perchloric acid) to precipitate proteins and stabilize catechols. Centrifuge to remove the precipitate.
-
Tissue: Homogenize the tissue in an acidic solution (e.g., perchloric acid). Centrifuge to clear the homogenate.
-
Extraction: Use a solid-phase extraction (SPE) cartridge (e.g., alumina (B75360) or a cation exchange resin) to selectively adsorb catecholamines and their metabolites. Wash the cartridge to remove interfering substances. Elute the analytes with a suitable acidic solution.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or citrate) at a low pH (around 3-4) containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: An oxidative potential (e.g., +0.65 to +0.85 V) is applied to detect the oxidation of the catechol moiety of DHMA.
-
-
Quantification:
-
An internal standard (e.g., iso-vanillylmandelic acid) is added to the initial sample to correct for extraction losses and variations in instrument response.
-
A calibration curve is generated using standard solutions of DHMA of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of DHMA, offering high specificity. A derivatization step is required to make the non-volatile DHMA amenable to gas chromatography.
Experimental Workflow:
Detailed Protocol (General Principles):
-
Sample Preparation and Extraction: Similar to the initial steps for HPLC-ECD, involving acidification, homogenization (for tissues), and extraction to isolate the organic acid fraction.
-
Derivatization:
-
The dried extract is reacted with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of DHMA.[5][8][9]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized DHMA.
-
-
Quantification:
-
A deuterated internal standard of DHMA is often used for accurate quantification.
-
A calibration curve is constructed by analyzing standard solutions of derivatized DHMA.
-
Enzymatic Assay
Enzymatic assays offer a more traditional approach for the quantification of DHMA.[3]
Principle:
This method typically involves the enzymatic conversion of DHMA to a product that can be easily measured, for example, through a change in absorbance or fluorescence. A common approach involves the use of catechol-O-methyltransferase (COMT) and a radiolabeled methyl donor (S-adenosyl-L-methionine, [³H]SAM). The radiolabeled VMA formed is then separated and quantified.
Detailed Protocol (General Principles):
-
Sample Preparation: Similar to other methods, involving extraction and purification of DHMA from the biological matrix.
-
Enzymatic Reaction: The extracted sample is incubated with COMT and [³H]SAM in a suitable buffer.
-
Separation: The radiolabeled VMA is separated from the unreacted [³H]SAM and other components using techniques like thin-layer chromatography (TLC) or solvent extraction.
-
Quantification: The radioactivity of the separated VMA is measured using a scintillation counter. The amount of DHMA in the original sample is then calculated based on the specific activity of the [³H]SAM and a standard curve.
Conclusion
This compound is a naturally occurring metabolite of norepinephrine in mammals, found in various tissues and biological fluids. While its primary role is within the catecholamine degradation pathway, its antioxidant properties suggest a potential for broader physiological functions. The accurate quantification of DHMA can provide valuable insights into sympathetic nervous system activity and may serve as a biomarker in various pathological conditions. The methodologies outlined in this guide, particularly HPLC-ECD and GC-MS, provide the necessary tools for researchers to investigate the role of DHMA in health and disease. Further research is warranted to establish a more comprehensive quantitative profile of DHMA across different mammalian species and tissues, which will undoubtedly enhance our understanding of its biological significance.
References
- 1. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic assay for this compound (DOMA) in human urine, plasma, and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DETERMINATION OF URINARY this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erndim.org [erndim.org]
- 9. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dihydroxymandelic Acid: A Comprehensive Technical Guide on its Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxymandelic acid (DHMA), a key metabolite of the catecholamine norepinephrine (B1679862), is increasingly recognized for its significant involvement in various physiological and pathological processes. This technical guide provides an in-depth exploration of DHMA's core metabolic pathways, its quantitative presence in biological fluids, and its emerging role as a biomarker. Detailed experimental protocols for its quantification and functional assessment are provided, alongside visual representations of its metabolic journey, to support further research and drug development efforts in neurochemistry, oncology, and oxidative stress-related diseases.
Introduction
This compound (DHMA), also known as domanoid acid, is a catechol compound primarily derived from the metabolic breakdown of norepinephrine.[1] As an intermediate in the catecholamine degradation pathway, DHMA levels can reflect the activity of the sympathetic nervous system and are altered in various disease states, including neuroendocrine tumors and neurodegenerative disorders.[2][3] Beyond its role as a simple catabolite, DHMA possesses potent antioxidant and radical-scavenging properties, suggesting a functional role in mitigating oxidative stress.[2][4][5] This guide delves into the intricate metabolic pathways involving DHMA, presents quantitative data on its physiological concentrations, and provides detailed methodologies for its analysis, aiming to equip researchers with the necessary knowledge to explore its full therapeutic and diagnostic potential.
Metabolic Pathways of this compound
The metabolism of DHMA is intrinsically linked to the catecholamine pathway, primarily involving its synthesis from norepinephrine and its subsequent conversion to vanillylmandelic acid (VMA).
Biosynthesis of this compound
The formation of DHMA is a two-step process initiated by the oxidative deamination of norepinephrine by the enzyme monoamine oxidase (MAO) . This reaction yields the unstable intermediate, 3,4-dihydroxymandelaldehyde (B87611). Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of this aldehyde to produce this compound.
Figure 1: Biosynthesis pathway of this compound (DHMA).
Degradation of this compound
DHMA is further metabolized to vanillylmandelic acid (VMA), a major end-product of catecholamine metabolism that is excreted in the urine. This conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring of DHMA.
Figure 2: Degradation pathway of this compound (DHMA).
Quantitative Data of this compound
The concentration of DHMA in biological fluids is a valuable indicator of catecholamine metabolism and can be altered in various physiological and pathological states.
| Biological Matrix | Normal Concentration Range | Pathological Significance | References |
| Human Plasma | 0.011 ± 0.004 µM | Elevated levels may be observed in patients with neuroendocrine tumors such as neuroblastoma and pheochromocytoma. | [5] |
| Human Urine | Not definitively established; reported as a minor metabolite. | Increased excretion is associated with neuroblastoma.[3] | [6][7][8][9] |
| Human Cerebrospinal Fluid (CSF) | Not definitively established. Levels of related metabolites are measured for neurological research. | Alterations in catecholamine metabolites in CSF are studied in the context of neurodegenerative diseases like Parkinson's disease. | [6][10][11][12][13][14][15] |
Experimental Protocols
Accurate quantification of DHMA is crucial for its clinical and research applications. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.
Quantification of DHMA in Urine by HPLC-ECD
This protocol outlines a method for the determination of DHMA in human urine using HPLC with electrochemical detection.
4.1.1. Sample Preparation
-
Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., hydrochloric acid) to prevent degradation of catecholamines and their metabolites.
-
Thoroughly mix the 24-hour urine collection and measure the total volume.
-
Centrifuge an aliquot of the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.
-
The supernatant can be subjected to a solid-phase extraction (SPE) procedure for sample cleanup and concentration. A variety of SPE cartridges are commercially available for catecholamine metabolite extraction. Follow the manufacturer's instructions for the specific cartridge used.
-
Elute the retained DHMA from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
4.1.2. HPLC-ECD Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) at an acidic pH (typically around 3.0), containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Electrochemical Detector: A glassy carbon working electrode is commonly used. The potential should be optimized for the detection of DHMA, typically in the range of +0.6 to +0.8 V.
-
Injection Volume: 20 µL.
4.1.3. Calibration and Quantification
-
Prepare a series of standard solutions of DHMA of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared urine samples.
-
Quantify the concentration of DHMA in the samples by comparing their peak areas to the calibration curve.
Figure 3: General workflow for HPLC-ECD analysis of urinary DHMA.
Quantification of DHMA in Plasma by GC-MS
This protocol provides a general outline for the analysis of DHMA in plasma using GC-MS, which typically requires derivatization to increase volatility.[16]
4.2.1. Sample Preparation and Derivatization
-
Collect blood in a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of DHMA).
-
Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724) or methanol. Vortex and then centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Derivatize the dried extract to make it volatile for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17] This converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific time.
4.2.2. GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An oven temperature program is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.
4.2.3. Calibration and Quantification
-
Prepare calibration standards containing known concentrations of DHMA and the internal standard and subject them to the same extraction and derivatization procedure as the plasma samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the DHMA derivative to the peak area of the internal standard derivative against the concentration of DHMA.
-
Analyze the derivatized plasma samples and quantify DHMA using the calibration curve.
Figure 4: General workflow for GC-MS analysis of plasma DHMA.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay can be adapted to measure the activity of ALDH using 3,4-dihydroxymandelaldehyde as a substrate. The principle involves monitoring the production of NADH, which can be measured spectrophotometrically or fluorometrically.[18][19][20][21][22]
4.3.1. Reagents
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
NAD+ solution (e.g., 2.5 mM in assay buffer)
-
3,4-dihydroxymandelaldehyde substrate solution (concentration to be optimized)
-
Enzyme source (e.g., tissue homogenate, cell lysate)
-
(Optional) NADH detection reagent for colorimetric or fluorometric assay.
4.3.2. Procedure
-
Prepare a reaction mixture containing the assay buffer and NAD+ solution.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the 3,4-dihydroxymandelaldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm (for direct NADH measurement) or the development of color/fluorescence if using a detection reagent.
-
Calculate the enzyme activity based on the rate of change in absorbance/fluorescence and the molar extinction coefficient of NADH or a standard curve.
This compound as a Biomarker
Neuroendocrine Tumors
Elevated levels of DHMA and other catecholamine metabolites are well-established biomarkers for neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[7][19][23][24][25] These tumors often produce and metabolize excessive amounts of catecholamines, leading to increased concentrations of their metabolites in plasma and urine. The measurement of DHMA, in conjunction with other metabolites like VMA and homovanillic acid (HVA), is a cornerstone in the diagnosis and monitoring of these cancers.
Oxidative Stress
DHMA has demonstrated significant antioxidant and radical-scavenging capabilities in various in vitro assays.[2][4][5] It has been shown to be a more potent radical scavenger than standard antioxidants like ascorbic acid and tocopherol.[5] Its ability to protect cells from hydrogen peroxide-induced oxidative stress highlights its potential as a protective endogenous molecule.[5] The measurement of DHMA levels could potentially serve as an indirect biomarker of oxidative stress, where lower levels might indicate an increased consumption of this antioxidant in response to heightened oxidative conditions. However, more research is needed to establish a direct correlation between DHMA levels and established markers of oxidative stress in clinical settings.
Conclusion
This compound is a multifaceted molecule that extends beyond its role as a simple metabolite of norepinephrine. Its involvement in the catecholamine pathway makes it a crucial biomarker for neuroendocrine tumors, while its potent antioxidant properties suggest a protective role against oxidative stress. The detailed metabolic pathways and analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the clinical utility and therapeutic potential of DHMA. Future studies should focus on establishing definitive reference ranges in various biological fluids and further elucidating its role in the complex interplay of metabolic and oxidative stress pathways.
References
- 1. Assay of human blood aldehyde dehydrogenase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduced brain delivery of homovanillic acid to cerebrospinal fluid during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel neuroblastoma biomarkers in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The estimation of this compound in urine and its excretion by man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Concentration gradients of monoamines, their precursors and metabolites in serial lumbar cerebrospinal fluid of neurologically healthy patients determined with a novel LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnostic cerebrospinal fluid biomarkers for Parkinson's disease: A pathogenetically based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebrospinal Fluid Biomarkers for Parkinson Disease Diagnosis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concentration gradients of monoamine metabolites in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cerebrospinal Fluid Profiles in Parkinson's Disease: No Accumulation of Glucosylceramide, but Significant Downregulation of Active Complement C5 Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 17. This compound, 4TMS derivative [webbook.nist.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Can a patient with neuroblastoma be diagnosed by a single urine sample collected randomly? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aldehyde Dehydrogenase Assay (ALDH) [3hbiomedical.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentration of 3,4-Dihydroxymandelic Acid in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxymandelic acid (DHMA), a key metabolite of norepinephrine (B1679862), is a bioactive molecule present in various human tissues. While its role as a potent antioxidant is established, a comprehensive understanding of its physiological concentrations across different human tissues remains an area of active investigation. This technical guide provides a consolidated overview of the current knowledge on DHMA concentrations in human biological matrices, details the experimental protocols for its quantification, and illustrates its metabolic and functional pathways. The scarcity of data on DHMA concentrations in specific solid tissues highlights a significant knowledge gap and an opportunity for future research.
Quantitative Data on this compound (DHMA) Concentrations
Quantitative data for DHMA in human tissues is limited, with most available information focusing on plasma and urine. The following tables summarize the reported physiological concentrations of DHMA in healthy human subjects.
Table 1: Concentration of this compound in Human Plasma
| Analyte | Matrix | Concentration (µM) | Method | Subject Group | Reference |
| This compound | Plasma | 0.011 ± 0.004 | Radioenzymatic Assay | Adult (>18 years old), Both sexes, Normal | [1] |
Table 2: Excretion Rate of this compound in Human Urine
| Analyte | Matrix | Excretion Rate (nmol/m²/min) | Method | Subject Group | Reference |
| This compound | Urine | 0.58 | Radioenzymatic | Age 30-40, Both sexes | [2][3] |
| This compound | Urine | 0.28 | Radioenzymatic | Age 63-85, Both sexes | [2][3] |
Experimental Protocols for DHMA Quantification
The quantification of DHMA in biological samples is typically achieved using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for these methods.
Quantification of DHMA in Plasma and Urine by LC-MS/MS
This protocol is a representative method for the simultaneous quantification of catecholamines and their metabolites.
2.1.1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated DHMA).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2.1.2. Sample Preparation (Urine)
-
Dilution: Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.
-
Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Analysis: Use the supernatant directly for LC-MS/MS analysis.
2.1.3. LC-MS/MS Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for DHMA and its internal standard would be monitored.
Quantification of DHMA in Brain Tissue by HPLC-ECD
This protocol is adapted from methods for analyzing catecholamine metabolites in brain tissue homogenates.[6][7]
2.2.1. Tissue Homogenization
-
Homogenization Buffer: Prepare a buffer of 0.1 M perchloric acid containing an antioxidant like sodium metabisulfite (B1197395) (0.1 mM) to prevent degradation of catecholamines.[6]
-
Homogenization: Homogenize the weighed brain tissue sample in 10 volumes of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
2.2.2. HPLC-ECD Conditions
-
HPLC System: A high-performance liquid chromatography system with a pump capable of delivering a precise and stable flow.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 75 mM sodium phosphate), an ion-pairing agent (e.g., 1-octanesulfonic acid), EDTA, and an organic modifier (e.g., 10-15% methanol), adjusted to an acidic pH (e.g., 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
Potential: Set the potential of the working electrode to a level optimal for the oxidation of DHMA (e.g., +0.7 V) against an Ag/AgCl reference electrode.[8]
Signaling and Metabolic Pathways
Norepinephrine Metabolism to DHMA
DHMA is a product of norepinephrine metabolism, primarily formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase.[9][10] The pathway is illustrated below.
Experimental Workflow for DHMA Quantification
The following diagram outlines a typical workflow for the analysis of DHMA in a biological tissue sample.
Antioxidant Function of DHMA
As a catechol, DHMA possesses potent antioxidant properties. Its 1,2-benzenediol moiety can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[11][12]
Conclusion and Future Directions
This compound is an important metabolite of norepinephrine with well-established antioxidant properties. While robust methods exist for its quantification in plasma and urine, there is a clear deficit of data regarding its physiological concentrations in various human tissues. Future research should focus on establishing these baseline tissue concentrations, which will be crucial for understanding its localized roles in both health and disease, particularly in tissues with high catecholaminergic activity such as the heart and brain. Such data would provide a valuable reference for researchers in physiology, pharmacology, and drug development, and could unveil new insights into the pathophysiology of cardiovascular and neurological disorders.
References
- 1. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dihydroxymandelic acid (DHMA) - MetaboAge [metaboage.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. Uptake and metabolism of catecholamines in the perfused hearts of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 10. stressmeasurement.org [stressmeasurement.org]
- 11. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3,4-Dihydroxymandelic Acid: A Comprehensive Technical Review of its Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxymandelic acid (DHMA), a key metabolite of norepinephrine (B1679862), is emerging as a molecule of significant interest in biomedical research. Possessing a catechol structure, DHMA exhibits potent antioxidant properties that surpass those of conventional antioxidants in various in vitro assays. This technical guide provides an in-depth review of the current research on DHMA, consolidating quantitative data on its antioxidant capacity, detailing experimental protocols for its evaluation, and exploring its metabolic pathways. Furthermore, this document elucidates the known and potential roles of DHMA in cellular signaling, neuroprotection, anti-inflammatory processes, and cardiovascular health, while also identifying critical gaps in the existing literature.
Introduction
This compound (DHMA), also known as dihydroxyphenylglycolic acid (DHPG) in some contexts, is a naturally occurring phenolic acid. It is primarily recognized as a metabolite of the neurotransmitter norepinephrine[1][2]. Found in various mammalian tissues, with notable concentrations in the heart, DHMA's physiological significance is an active area of investigation[1][3][4]. Its catechol structure is central to its potent antioxidant and radical-scavenging activities[5]. This guide aims to provide a comprehensive overview of the existing research on DHMA, offering a valuable resource for researchers and professionals in drug development.
Metabolism and Synthesis
DHMA is an endogenous compound formed during the metabolic degradation of norepinephrine. The metabolic pathway involves the action of monoamine oxidase (MAO) and aldehyde dehydrogenase.
Metabolic Pathway of DHMA
The formation of DHMA from norepinephrine is a two-step enzymatic process. First, norepinephrine is oxidatively deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylglycolaldehyde. Subsequently, this intermediate is oxidized by aldehyde dehydrogenase to yield this compound.
Antioxidant Properties of this compound
A substantial body of research has focused on the antioxidant capabilities of DHMA, demonstrating its superiority over several standard antioxidants in various assay systems.
Quantitative Antioxidant Activity
DHMA has shown remarkable efficacy in scavenging free radicals and inhibiting oxidation. The following tables summarize the quantitative data from comparative studies.
| Antioxidant Assay | Test Compound | IC50 / Activity | Reference Compound | IC50 / Activity | Fold Difference | Citation |
| DPPH Radical Scavenging | DHMA | ~4x higher activity | Ascorbic Acid | - | 4x | [1][3][4] |
| DPPH Radical Scavenging | DHMA | ~4x higher activity | α-Tocopherol | - | 4x | [1][3][4] |
| DPPH Radical Scavenging | DHMA | ~4x higher activity | BHT | - | 4x | [1][3][4] |
| Superoxide (B77818) Radical Scavenging | DHMA | ~5x lower IC50 | Ascorbic Acid | - | 5x | [1][3][4] |
Note: Specific IC50 values were not consistently reported in the reviewed literature, with relative activity being the primary metric.
| Lipid System | Antioxidant | Concentration | Protection Factor / Observation | Citation |
| Soybean Oil | DHMA | - | Higher than standard antioxidants | [1][3][4] |
| Squalene | DHMA | - | Higher than standard antioxidants | [1][3][4] |
| Human Primary Fibroblasts | DHMA | 0.001% and 0.0005% | Protection against H₂O₂-induced oxidative stress | [1][3][4] |
Experimental Protocols for Assessing Antioxidant Activity
Detailed methodologies are crucial for the accurate evaluation of DHMA's antioxidant potential. The following are adapted protocols for key assays based on the available literature.
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of DHMA in methanol. Create a series of dilutions of DHMA (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Reaction: In a 96-well plate, add 50 µL of each DHMA dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of DHMA required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the DHMA concentration.
This assay evaluates the capacity of an antioxidant to neutralize superoxide radicals, which are generated in vitro.
Protocol:
-
Reagent Preparation: Prepare solutions of Nitroblue Tetrazolium (NBT) (e.g., 156 µM), NADH (e.g., 468 µM), and Phenazine Methosulfate (PMS) (e.g., 60 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sample Preparation: Prepare a stock solution of DHMA in the same buffer and create a series of dilutions.
-
Reaction: In a 96-well plate, mix the DHMA dilutions with the NBT and NADH solutions.
-
Initiation: Start the reaction by adding the PMS solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Measurement: Measure the absorbance at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA).
Protocol:
-
Lipid Substrate: Prepare a lipid-rich medium, such as an egg yolk homogenate or a preparation of linoleic acid.
-
Sample Preparation: Prepare a stock solution of DHMA and a series of dilutions.
-
Induction of Peroxidation: Add an inducing agent (e.g., FeSO₄) to the lipid substrate in the presence and absence (control) of different concentrations of DHMA.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) solution. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated based on the reduction in absorbance in the samples containing DHMA compared to the control.
This cell-based assay measures the ability of a compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Protocol:
-
Cell Culture: Plate human primary fibroblasts in a 96-well plate and allow them to adhere.
-
Loading with DCFH-DA: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
Treatment: Treat the cells with various concentrations of DHMA for a predetermined time.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a solution of H₂O₂.
-
Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence plate reader.
-
Analysis: A reduction in fluorescence in the DHMA-treated cells compared to the H₂O₂-only treated cells indicates antioxidant activity.
Role in Cellular Signaling Pathways
The interaction of DHMA with cellular signaling pathways is a critical area of research for understanding its broader physiological effects. While direct evidence for DHMA is still emerging, the activities of structurally related phenolic acids and catechols provide valuable insights into potential mechanisms.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic compounds are known to activate the Nrf2 pathway. It is plausible that DHMA, due to its catechol structure and potent antioxidant properties, may also modulate this pathway. Activation of Nrf2 by DHMA would lead to the upregulation of downstream antioxidant enzymes, contributing to its protective effects against oxidative stress. However, direct experimental evidence for DHMA-mediated Nrf2 activation is currently lacking in the reviewed literature.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades are crucial in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of certain MAPK pathways, such as JNK and p38. Given DHMA's ability to modulate oxidative stress, it is conceivable that it could indirectly affect MAPK signaling. For instance, by reducing ROS levels, DHMA might attenuate the activation of stress-induced MAPK pathways, thereby contributing to cell survival. Research on other phenolic compounds has demonstrated such modulatory effects on MAPK signaling[6]. However, studies specifically investigating the direct impact of DHMA on MAPK pathways are needed.
Potential Therapeutic Applications
The potent antioxidant properties of DHMA suggest its potential utility in conditions associated with oxidative stress.
Neuroprotection
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. Phenolic acids, in general, have been explored for their neuroprotective effects[7]. The ability of DHMA to scavenge free radicals and protect cells from H₂O₂-induced damage suggests a potential neuroprotective role. However, dedicated in vitro and in vivo studies using neuronal cell lines and animal models of neurodegeneration are required to validate this hypothesis.
Anti-Inflammatory Effects
Inflammation and oxidative stress are intricately linked, with each process capable of inducing and amplifying the other. Many antioxidant compounds also exhibit anti-inflammatory properties. While some sources allude to the anti-inflammatory potential of DHMA, there is a lack of direct experimental evidence from the reviewed literature demonstrating its effects on key inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[6]. Future research should focus on evaluating the anti-inflammatory activity of DHMA in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Cardiovascular Health
The presence of DHMA in high concentrations in the heart, coupled with its strong antioxidant capacity, points towards a potential role in cardiovascular protection[1][3][4]. Oxidative stress is a key factor in the pathophysiology of various cardiovascular diseases, including atherosclerosis and ischemia-reperfusion injury. By mitigating oxidative damage, DHMA could potentially exert cardioprotective effects. However, studies directly investigating the effects of DHMA on cardiomyocytes or in animal models of cardiovascular disease are currently limited in the available literature.
Gaps in Research and Future Directions
Despite the promising in vitro antioxidant data, the research on this compound is still in its nascent stages. Several critical areas require further investigation to fully understand its therapeutic potential.
-
In Vivo Studies: The majority of the current data on DHMA's efficacy is from in vitro assays. In vivo studies in animal models are essential to evaluate its bioavailability, pharmacokinetics, and efficacy in disease models.
-
Mechanism of Action: The precise molecular mechanisms underlying the biological activities of DHMA, including its interaction with key signaling pathways like Nrf2 and MAPK, need to be elucidated.
-
Neuroprotective and Anti-inflammatory Studies: There is a significant need for dedicated research to explore the neuroprotective and anti-inflammatory properties of DHMA using appropriate in vitro and in vivo models.
-
Cardiovascular Research: Further investigation into the direct effects of DHMA on cardiac cells and in animal models of cardiovascular diseases is warranted.
-
Clinical Trials: A thorough search of clinical trial registries reveals no registered clinical trials for this compound. This underscores the preclinical stage of its research and development.
Conclusion
This compound is a potent natural antioxidant with demonstrated superior radical-scavenging and cytoprotective effects in vitro. Its role as a metabolite of norepinephrine and its presence in key tissues like the heart suggest important physiological functions. While the current body of research provides a strong foundation for its potential as a therapeutic agent in oxidative stress-related diseases, significant research gaps remain. Future investigations focusing on its in vivo efficacy, mechanism of action in cellular signaling, and its specific roles in neuroprotection, inflammation, and cardiovascular health are crucial to unlock the full therapeutic potential of this promising molecule. This guide serves as a comprehensive resource to inform and direct these future research endeavors.
References
- 1. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of antioxidants on the H2O2-induced premature senescence of human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Purification of 3,4-Dihydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxymandelic acid (DHMA), a key metabolite of the neurotransmitter norepinephrine (B1679862), is of significant interest in biomedical and pharmaceutical research.[1][2][3] Its role as a potent antioxidant and its involvement in various physiological and pathological processes necessitates the availability of highly purified DHMA for in-depth studies.[4] These application notes provide detailed protocols for the purification of DHMA using common laboratory techniques, including liquid-liquid extraction, column chromatography, and recrystallization. The methodologies are designed to be adaptable for researchers working on the synthesis, isolation, or quality control of this important compound.
Data Presentation
The following tables summarize expected outcomes for the purification of this compound based on the described protocols. These values are illustrative and may vary depending on the initial purity of the crude material and specific experimental conditions.
Table 1: Expected Purity and Yield from Different Purification Techniques
| Purification Technique | Starting Material | Expected Purity (%) | Expected Yield (%) |
| Liquid-Liquid Extraction | Crude reaction mixture | 60-80 | 70-90 |
| Column Chromatography | Post-extraction concentrate | >95 | 60-80 |
| Recrystallization | Crystalline solid from chromatography | >99 | 80-95 |
Table 2: HPLC Analysis Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
This protocol describes the initial purification of DHMA from an aqueous solution, such as a crude reaction mixture, using liquid-liquid extraction with ethyl acetate (B1210297).
Materials:
-
Crude aqueous solution containing DHMA
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium chloride (brine), saturated solution
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidify the aqueous solution containing DHMA to pH 2-3 with 1 M hydrochloric acid. This protonates the carboxylic acid group, making it more soluble in the organic solvent.
-
Transfer the acidified solution to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (top) will contain the DHMA.
-
Drain the lower aqueous layer and set it aside.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water and inorganic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and collect the filtrate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude DHMA as a solid or viscous oil.
Protocol 2: Column Chromatography for Intermediate Purification
This protocol outlines the purification of DHMA using silica (B1680970) gel column chromatography. This method is effective for separating DHMA from other organic impurities.
Materials:
-
Crude DHMA from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system: A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of formic or acetic acid to improve peak shape. A common starting point is a gradient of ethyl acetate in hexane.
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude DHMA in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in a fraction collector or test tubes.
-
Fraction Analysis: Monitor the collected fractions for the presence of DHMA using Thin Layer Chromatography (TLC).
-
Pooling and Evaporation: Combine the pure fractions containing DHMA and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization for Final Polishing
This protocol details the final purification step for obtaining high-purity crystalline DHMA.
Materials:
-
Purified DHMA from Protocol 2
-
Recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of DHMA in various solvent systems to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[5] A common approach is to use a binary solvent system.
-
Dissolution: Place the DHMA in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Metabolic pathway of norepinephrine leading to this compound.
Caption: General workflow for the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Showing Compound this compound (FDB022719) - FooDB [foodb.ca]
- 4. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
Analytical Standards for 3,4-Dihydroxymandelic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is a key metabolite of the catecholamine neurotransmitter norepinephrine (B1679862). Its quantification in biological matrices is crucial for research in neuroscience, clinical diagnostics, and drug development, particularly for monitoring catecholamine turnover and diagnosing neuro-related tumors. This document provides detailed application notes and protocols for the analysis of DHMA using various analytical techniques.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of DHMA is fundamental for the development of robust analytical methods.
| Property | Value |
| Molecular Formula | C₈H₈O₅ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 775-01-9 |
| Appearance | Solid |
| Solubility | Soluble in DMF (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[1] |
| Synonyms | DOMA, α,3,4-trihydroxy-benzeneacetic acid |
Norepinephrine Metabolism and the Role of DHMA
DHMA is formed from norepinephrine through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase. Understanding this metabolic pathway is essential for interpreting analytical results in a biological context.
Caption: Metabolic pathway of norepinephrine to this compound (DHMA) and Vanillylmandelic acid (VMA).
Analytical Methodologies
Several analytical techniques can be employed for the quantification of DHMA. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the analysis of electroactive compounds like DHMA.
Experimental Workflow:
Caption: General workflow for the analysis of DHMA in urine by HPLC-ECD.
Protocol:
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard and acidify with hydrochloric acid.
-
Extract the DHMA using 5 mL of ethyl acetate (B1210297) by vortexing for 10 minutes.
-
Centrifuge to separate the phases and transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-ECD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, with an organic modifier like methanol (B129727) or acetonitrile). The pH should be optimized for separation, typically around 3-4.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Glassy carbon working electrode, with the potential set between +0.6 V and +0.8 V vs. Ag/AgCl reference electrode.
-
Quantitative Data (Example):
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and mobile phase, typically 3-6 minutes. |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Note: These are typical performance characteristics and should be validated for each specific method and instrument.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex biological matrices.
Protocol:
-
Sample Preparation (Urine):
-
Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing an internal standard (e.g., a stable isotope-labeled DHMA).
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: C18 or HILIC column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quantitative Data (Example):
| Parameter | Expected Value |
| Precursor Ion (m/z) | 183.0 |
| Product Ions (m/z) | Example transitions: 139.0, 123.0 (to be optimized) |
| Linearity (R²) | ≥ 0.99 |
| LOD | 0.05 - 0.2 ng/mL |
| LOQ | 0.2 - 0.5 ng/mL[2] |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of DHMA requires a derivatization step to increase its volatility and thermal stability.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of DHMA, including the essential derivatization step.
Protocol:
-
Sample Preparation and Derivatization:
-
Perform an extraction as described for the HPLC-ECD method.
-
Thoroughly dry the extract under nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a catalyst like pyridine.[3]
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.[3]
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Quantitative Data (Example):
| Parameter | Expected Value |
| Derivatized Compound | Tetrakis-TMS-DHMA |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the derivatized standard. |
| Linearity (R²) | ≥ 0.99 |
| LOD | 0.5 - 1.0 ng/mL |
| LOQ | 1.5 - 3.0 ng/mL |
| Precision (%RSD) | < 15% |
Method Validation
All analytical methods for DHMA should be fully validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is generally required.
-
Accuracy: The closeness of the test results to the true value. Often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described provide a framework for the accurate and precise quantification of this compound in various matrices. The choice of methodology will depend on the specific research or clinical question, available instrumentation, and the required sensitivity. Proper method development and validation are paramount to ensure reliable and reproducible results.
References
Application Notes and Protocols for the Quantification of 3,4-Dihydroxymandelic Acid in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxymandelic acid (DHMA) is a metabolite of norepinephrine (B1679862), and its quantification in plasma is crucial for various research areas, including studies on the sympathetic nervous system, cardiovascular diseases, and the metabolism of catecholamines. These application notes provide a comprehensive overview of the methodologies for the accurate and precise quantification of DHMA in plasma samples using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
I. Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of DHMA in a complex biological matrix like plasma. The following protocols outline the key steps from sample preparation to UPLC-MS/MS analysis.
Plasma Sample Preparation
The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma matrix that can affect the accuracy and precision of the analysis. Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
a) Protocol for Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.[1]
-
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled DHMA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol (1:3 v/v ratio of plasma to solvent).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the UPLC-MS/MS system.
-
b) Protocol for Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up compared to PPT and can be automated for high-throughput analysis. Mixed-mode SPE cartridges are often used for the extraction of polar compounds like catecholamines and their metabolites.
-
Reagents and Materials:
-
Mixed-mode SPE cartridges (e.g., Oasis WCX)
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution
-
SPE manifold or automated SPE system
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 10 mM ammonium acetate (B1210297) containing the internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute DHMA and other target analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
UPLC-MS/MS Analysis
Hydrophilic Interaction Chromatography (HILIC) is often preferred for the retention and separation of polar compounds like DHMA.
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-5.1 min: Linear gradient to 95% B
-
5.1-7 min: Re-equilibration at 95% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent, optimization required)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for DHMA and its internal standard must be determined by infusion and optimization.
-
II. Data Presentation
The following table summarizes typical validation parameters for the quantification of catecholamines and their metabolites in plasma, which can be used as a reference for a DHMA assay. Please note that these values are for related compounds and specific validation for DHMA should be performed.[2]
| Parameter | Epinephrine | Norepinephrine | Dopamine | Metanephrine | Normetanephrine |
| Linearity Range (pg/mL) | 25 - 1000 | 30 - 2500 | 15 - 1000 | 25 - 2000 | 50 - 10000 |
| LLOQ (pg/mL) | 15 | 20 | 10 | 15 | 30 |
| Intra-day Precision (%CV) | 0.4 - 6.9 | 0.4 - 6.9 | 0.4 - 6.9 | 0.4 - 6.9 | 0.4 - 6.9 |
| Inter-day Precision (%CV) | 0.9 - 6.6 | 0.9 - 6.6 | 0.9 - 6.6 | 0.9 - 6.6 | 0.9 - 6.6 |
| Intra-day Accuracy (%) | 95.2 - 104.8 | 96.5 - 103.1 | 97.2 - 102.8 | 95.9 - 104.1 | 96.3 - 103.7 |
| Inter-day Accuracy (%) | 97.1 - 102.9 | 98.2 - 101.8 | 98.5 - 101.5 | 97.6 - 102.4 | 97.9 - 102.1 |
| Recovery (%) | >85 | >85 | >85 | >85 | >85 |
III. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of norepinephrine.
Caption: Experimental workflow for DHMA quantification.
Caption: Simplified metabolic pathway of norepinephrine to DHMA.
References
Application Note: Quantitative Analysis of 3,4-Dihydroxymandelic Acid in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 3,4-Dihydroxymandelic acid (DHMA), a key metabolite of norepinephrine (B1679862), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for clinical research and drug development applications where monitoring catecholamine metabolism is crucial.
Introduction
This compound (DHMA) is a primary metabolite of the neurotransmitter norepinephrine.[1] Its quantification in biological matrices such as plasma provides valuable insights into the activity of the sympathetic nervous system and the metabolism of catecholamines. Altered levels of DHMA can be indicative of various physiological and pathological states. Therefore, a reliable and sensitive analytical method is essential for its accurate measurement. This application note presents a complete workflow, from sample preparation to data acquisition, for the analysis of DHMA using HPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound (DHMA) reference standard
-
Internal Standard (IS): this compound-d3 (DHMA-d3) or a suitable stable isotope-labeled analog
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DHMA and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the DHMA primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an HPLC vial for analysis.
HPLC-MS/MS Conditions
HPLC System: A standard UHPLC or HPLC system. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.3 mL/min. Injection Volume: 5 µL. Column Temperature: 40°C.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHMA | 185.0 | 167.0 | 15 |
| DHMA-d3 (IS) | 188.0 | 170.0 | 15 |
(Note: These MRM transitions are representative and should be optimized for the specific instrument used.)
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative quantitative data for the analysis of DHMA.
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | - | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | < 11% |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -7% to 9% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 10% |
Visualizations
Norepinephrine Metabolism Pathway
Caption: Metabolic pathway of norepinephrine to DHMA and VMA.
Experimental Workflow
Caption: Workflow for DHMA analysis in plasma.
Conclusion
The described HPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the chromatographic conditions ensure excellent separation and detection. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of this important norepinephrine metabolite.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3,4-Dihydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-Dihydroxymandelic acid. This document includes tabulated spectral data, detailed experimental protocols, and visual aids to facilitate the understanding and replication of these methods for researchers in drug development and related scientific fields.
Introduction
This compound is a metabolite of norepinephrine (B1679862) and is of significant interest in biomedical research due to its physiological roles and potential as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such small molecules. This document outlines the key aspects of ¹H and ¹³C NMR analysis of this compound.
Molecular Structure and Numbering
The chemical structure and atom numbering for this compound are essential for the correct assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts for ¹H and ¹³C NMR of this compound. The data presented is based on the Biological Magnetic Resonance Bank (BMRB) entry bmse000684, with the spectra recorded in deuterated chloroform (B151607) (CDCl₃). It is important to note that the solubility of this compound in CDCl₃ is limited, and the appearance of spectra can be significantly influenced by the choice of solvent. For highly polar molecules like this, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are more common solvents.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Hα | 4.94 | s | - |
| H2 | 6.92 | d | ~2.0 |
| H5 | 6.74 | d | ~8.0 |
| H6 | 6.74 | dd | ~8.0, ~2.0 |
Note: Multiplicities and coupling constants are estimated based on typical values for similar aromatic systems, as they were not explicitly provided in the source data. The signals for the hydroxyl and carboxylic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe or assign definitively.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | 176.01 |
| C3 | 146.06 |
| C4 | 145.86 |
| C1 | 131.73 |
| C6 | 119.08 |
| C2 | 115.65 |
| C5 | 114.84 |
| Cα | 73.51 |
Experimental Protocols
A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Solvent Selection : Due to the polar nature of this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) are recommended as solvents.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling :
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and ensure complete dissolution. Gentle warming or vortexing can aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Caption: A generalized workflow for NMR sample preparation.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
Data Analysis and Interpretation
The interpretation of the NMR spectra should focus on the chemical shifts, signal multiplicities, and coupling constants to confirm the structure of this compound.
-
Aromatic Region (¹H NMR): The three aromatic protons (H2, H5, and H6) will appear in the range of 6.5-7.0 ppm. The coupling patterns (doublet and doublet of doublets) are characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.
-
Aliphatic Region (¹H NMR): The proton on the alpha-carbon (Hα) is expected to be a singlet around 5.0 ppm.
-
Carbonyl Carbon (¹³C NMR): The carboxylic acid carbon will be the most downfield signal, typically above 170 ppm.
-
Aromatic Carbons (¹³C NMR): The aromatic carbons will resonate in the 110-150 ppm region. The carbons attached to the hydroxyl groups will be the most downfield in this region.
-
Aliphatic Carbon (¹³C NMR): The alpha-carbon (Cα) will appear around 70-75 ppm.
Logical Relationships in Spectral Interpretation
The connectivity of the molecule can be confirmed by analyzing the coupling patterns in the ¹H NMR spectrum.
Caption: Key proton-proton coupling interactions in the aromatic region.
These application notes and protocols provide a foundational guide for the NMR analysis of this compound. Researchers are encouraged to adapt and optimize these methods for their specific instrumentation and research objectives.
Protocol for 3,4-Dihydroxymandelic Acid Antioxidant Activity Assay: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxymandelic acid (DHMA) is a metabolite of norepinephrine (B1679862) that has demonstrated significant antioxidant potential.[1][2] Its catechol structure plays a crucial role in its ability to scavenge free radicals and protect against oxidative stress.[3][4] Understanding the antioxidant capacity of DHMA is vital for its potential therapeutic applications in conditions associated with oxidative damage.
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of DHMA using various established in vitro assays. The included assays, namely DPPH, ABTS, FRAP, Superoxide (B77818) Radical Scavenging, ORAC, and a cell-based antioxidant assay, offer a multi-faceted approach to characterizing the antioxidant profile of this compound.
Principles of Antioxidant Assays
A variety of assays are employed to evaluate antioxidant activity, each with a distinct mechanism.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, leading to a loss of its characteristic blue-green color. The degree of decolorization is proportional to the antioxidant's activity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.
-
Superoxide Radical (O₂•⁻) Scavenging Assay: This assay evaluates the capacity of a compound to scavenge superoxide radicals, which are generated in vitro. The inhibition of the reduction of a detector molecule, such as nitroblue tetrazolium (NBT), is measured.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA: This cell-based assay utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated within cells to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to reduce the fluorescence intensity indicates its cellular antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
a. Reagents and Materials:
-
This compound (DHMA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare a stock solution of DHMA in methanol. Create a series of dilutions to be tested.
-
Prepare a 0.1 mM DPPH solution in methanol.
-
In a 96-well plate, add 100 µL of the DHMA dilutions or standard antioxidant to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value (the concentration of DHMA required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
a. Reagents and Materials:
-
DHMA
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) (or phosphate-buffered saline, PBS)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of DHMA in a suitable solvent and create a series of dilutions.
-
In a 96-well plate, add 20 µL of the DHMA dilutions or standard antioxidant to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
a. Reagents and Materials:
-
DHMA
-
FRAP reagent: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare the FRAP reagent fresh.
-
Prepare a stock solution of DHMA and a series of dilutions.
-
Prepare a standard curve using ferrous sulfate (0-1000 µM).
-
In a 96-well plate, add 20 µL of the DHMA dilutions, standards, or blank (solvent) to the wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample from the standard curve and express the results as µmol Fe(II) equivalents per gram or mole of DHMA.
Superoxide Radical Scavenging Assay
a. Reagents and Materials:
-
DHMA
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phenazine methosulfate (PMS)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ascorbic acid as a positive control
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare a stock solution of DHMA in phosphate buffer and create a series of dilutions.
-
In a 96-well plate, add 50 µL of DHMA dilutions, 50 µL of 312 µM NBT solution, and 50 µL of 936 µM NADH solution to each well.
-
Initiate the reaction by adding 50 µL of 120 µM PMS solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging activity.
-
Determine the IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
a. Reagents and Materials:
-
DHMA
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox for standard curve
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
b. Protocol:
-
Prepare a stock solution of DHMA and a series of dilutions in phosphate buffer.
-
Prepare a Trolox standard curve (6.25-100 µM).
-
In a black 96-well plate, add 25 µL of DHMA dilutions, standards, or blank (buffer) to the wells.
-
Add 150 µL of fluorescein solution (10 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Inject 25 µL of AAPH solution (240 mM) into each well to start the reaction.
-
Measure the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value and express the results as µmol Trolox equivalents (TE) per gram or mole of DHMA.
Cellular Antioxidant Activity (CAA) Assay
a. Reagents and Materials:
-
DHMA
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (or another oxidant like H₂O₂)
-
Quercetin (B1663063) as a positive control
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
b. Protocol:
-
Seed cells in a black 96-well plate and grow to confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of DHMA or quercetin in serum-free medium for 1 hour.
-
Add DCFH-DA solution (final concentration 25 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Add AAPH solution (final concentration 600 µM) to induce oxidative stress.
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the CAA value as the percentage reduction in fluorescence compared to the control (cells treated with oxidant only).
Data Presentation
The antioxidant capacity of this compound (DHMA) from various assays is summarized below.
| Assay | Parameter | Result for DHMA | Standard Antioxidant | Result for Standard | Reference |
| DPPH Radical Scavenging | Relative Activity | ~4-fold higher | Ascorbic Acid, Tocopherol, BHT | 1x | [1] |
| Superoxide Radical Scavenging | IC50 | ~5-fold lower | Ascorbic Acid | 1x | [1] |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data not available | Trolox | 1.0 | - |
| FRAP | µmol Fe(II) Equiv./µmol | Data not available | - | - | - |
| ORAC | µmol TE/µmol | Data not available | Trolox | 1.0 | - |
| Cellular Antioxidant Activity | % protection at 0.001% | Significant protection | - | - | [1] |
Visualizations
Caption: General workflow for in vitro antioxidant activity assays.
References
Application Notes and Protocols for Enzymatic Assay of 3,4-Dihydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxymandelic acid (DHMA), a key metabolite of the neurotransmitter norepinephrine (B1679862), is a significant biomarker in studies of the sympathetic nervous system and various pathological conditions.[1] Accurate and efficient quantification of DHMA is crucial for research in neuroscience, pharmacology, and clinical diagnostics. Enzymatic assays offer a highly specific and sensitive method for the detection of DHMA. This document provides detailed application notes and protocols for a continuous spectrophotometric enzymatic assay for DHMA utilizing the enzyme tyrosinase.
Principle of the Assay
The enzymatic assay is based on the diphenolase activity of tyrosinase (EC 1.14.18.1). Tyrosinase catalyzes the oxidation of this compound (DHMA) to the corresponding o-quinone. This unstable intermediate subsequently undergoes a rapid, non-enzymatic oxidative decarboxylation to form 3,4-dihydroxybenzaldehyde (B13553) (DOBA).[2][3] The formation of DOBA, a stable and chromophoric product, can be continuously monitored by spectrophotometry. The rate of DOBA formation is directly proportional to the concentration of DHMA in the sample, allowing for its quantification.
The enzymatic reaction is as follows:
This compound (DHMA) + O₂ --(Tyrosinase)--> 3,4-Mandeloquinone + H₂O
3,4-Mandeloquinone --> 3,4-Dihydroxybenzaldehyde (DOBA) + CO₂
The absorbance of the final product, 3,4-dihydroxybenzaldehyde, is measured at a specific wavelength that is dependent on the pH of the reaction mixture.
Data Presentation
Table 1: Molar Absorptivity of 3,4-Dihydroxybenzaldehyde (DOBA)
| pH | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |
| 3.0 | 310 | 9,200[2] |
| 7.5 | 350 | 15,200[2] |
Table 2: Quantitative Parameters of a Tyrosinase-Based Catechol Assay
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 µM | [4] |
| Limit of Quantification (LOQ) | 10 µM | [4] |
| Linear Range | 5 - 100 µM (for tyrosine) | [5][6] |
Note: The LOD, LOQ, and linear range are provided for a tyrosinase-based assay for catechol and tyrosine, respectively. These values can serve as an initial reference for the DHMA assay, but should be determined experimentally for the specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Tyrosinase from mushroom (e.g., Sigma-Aldrich, Cat. No. T3824)
-
This compound (DHMA) standard (e.g., Sigma-Aldrich, Cat. No. D7634)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Sodium phosphate buffer (100 mM, pH 6.0)
-
Spectrophotometer capable of measuring absorbance at 350 nm
-
96-well microplates (for high-throughput screening) or quartz cuvettes
-
Purified water
Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 7.5):
-
Dissolve the appropriate amount of monobasic potassium phosphate and dibasic potassium phosphate in purified water to achieve a final concentration of 50 mM.
-
Adjust the pH to 7.5 using a pH meter.
-
-
100 mM Sodium Phosphate Buffer (pH 6.0):
-
Dissolve the appropriate amount of monobasic sodium phosphate and dibasic sodium phosphate in purified water to achieve a final concentration of 100 mM.
-
Adjust the pH to 6.0 using a pH meter.
-
-
Tyrosinase Stock Solution (1000 U/mL):
-
Reconstitute lyophilized tyrosinase in cold 50 mM potassium phosphate buffer (pH 7.5) to a concentration of 1000 U/mL.
-
Store on ice and prepare fresh daily.
-
-
DHMA Standard Stock Solution (10 mM):
-
Dissolve an accurately weighed amount of DHMA in purified water to prepare a 10 mM stock solution.
-
Store in aliquots at -20°C.
-
Spectrophotometric Assay Protocol
-
Prepare DHMA Standards:
-
Prepare a series of DHMA standards by diluting the 10 mM stock solution in purified water to final concentrations ranging from 5 µM to 100 µM.
-
-
Set up the Reaction Mixture:
-
In a microplate well or a cuvette, add the following in order:
-
X µL of 50 mM Potassium Phosphate Buffer (pH 7.5)
-
Y µL of DHMA standard or sample
-
Z µL of purified water to bring the total volume to 190 µL.
-
-
-
Initiate the Enzymatic Reaction:
-
Add 10 µL of the tyrosinase working solution (diluted from the stock solution in 50 mM potassium phosphate buffer, pH 7.5, to an appropriate concentration, e.g., 100 U/mL) to each well or cuvette.
-
-
Measure Absorbance:
-
Immediately start monitoring the increase in absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of reaction is calculated using the Beer-Lambert law:
-
Rate (M/min) = (ΔAbs/min) / (ε × l)
-
Where:
-
ΔAbs/min is the change in absorbance per minute.
-
ε is the molar absorptivity of DOBA at 350 nm and pH 7.5 (15,200 M⁻¹ cm⁻¹).[2]
-
l is the path length of the cuvette or the well (in cm).
-
-
-
Construct a standard curve by plotting the initial reaction rate against the concentration of the DHMA standards.
-
Determine the concentration of DHMA in the unknown samples by interpolating their initial reaction rates on the standard curve.
-
Mandatory Visualizations
Norepinephrine Metabolism Pathway
Caption: Metabolic pathway of norepinephrine showing the formation of DHMA.
Experimental Workflow for DHMA Enzymatic Assay
Caption: Workflow for the spectrophotometric enzymatic assay of DHMA.
Logical Relationship of the Assay Principle
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and enzymic oxidation by tyrosinase of 3,4-dihydroxymandelate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dihydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 3,4-Dihydroxymandelic acid (DHMA), a metabolite of norepinephrine. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Section 1: Product Information and Safety
1.1. General Information:
-
Chemical Name: this compound
-
Synonyms: DHMA, DOMA, α,3,4-trihydroxy-benzeneacetic acid
-
CAS Number: 775-01-9
-
Molecular Formula: C₈H₈O₅
-
Molecular Weight: 184.15 g/mol
1.2. Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].
1.3. Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles[2].
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Section 2: Handling and Storage Protocols
2.1. Handling:
-
Avoid contact with skin, eyes, and clothing[2].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][3].
-
Wash hands and face thoroughly after handling[2].
-
Ensure adequate ventilation in the handling area. Use in a well-ventilated place or outdoors.
-
Minimize dust generation and accumulation.
-
Keep away from sources of ignition and take precautionary measures against static discharge[1].
2.2. Storage: Proper storage is essential to maintain the stability and integrity of this compound.
-
Solid Form: Store the solid powder at -20°C for long-term storage (≥ 4 years)[4]. It can also be stored at 4°C for up to 2 years[5].
-
In Solvent: For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month[5].
-
General Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place[2][3]. Store under an inert gas and avoid exposure to light and air[2].
Storage and Stability Data Summary
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[4] |
| Solid (Powder) | 4°C | 2 years[5] |
| In Solvent | -80°C | 6 months[5] |
| In Solvent | -20°C | 1 month[5] |
Section 3: First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[3].
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly. If skin irritation occurs, get medical advice/attention[1][2].
-
After Eye Contact: Rinse opened eye for several minutes under running water. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2][3].
-
After Swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[3].
Section 4: Experimental Protocols
4.1. Preparation of Stock Solutions: this compound is soluble in various solvents. For experimental use, stock solutions can be prepared as follows:
-
Dimethylformamide (DMF): 30 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): 10 mg/mL[4]
-
Ethanol (B145695): 30 mg/mL
-
Phosphate-Buffered Saline (PBS, pH 7.2): 10 mg/mL[4]
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use. For in vivo experiments, prepare fresh solutions on the day of use.
4.2. Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol is based on the principle that antioxidants will reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), resulting in a color change that can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a DPPH working solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM.
-
Prepare test samples: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.
-
Reaction setup: In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Initiate the reaction: Add the DPPH working solution to each well containing the test sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Control: Use a blank control containing only the solvent and a positive control with a known antioxidant (e.g., ascorbic acid).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Section 5: Visualized Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for handling and storage of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dihydroxymandelic Acid (DHMA)
Welcome to the Technical Support Center for 3,4-Dihydroxymandelic Acid (DHMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of DHMA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: My DHMA solution is changing color (e.g., turning pink, brown, or black). What is happening?
A1: this compound (DHMA) is a catechol, a class of compounds that are highly susceptible to oxidation. The color change you are observing is a common indicator of DHMA degradation. This process, known as autoxidation, is accelerated by the presence of oxygen, light, higher pH, and certain metal ions. The colored products are typically the result of the formation of o-quinones and subsequent polymerization.
Q2: At what pH is DHMA most stable?
A2: DHMA, like other catechols, is most stable in acidic conditions. As the pH increases towards neutral and alkaline levels, the rate of autoxidation significantly increases. For optimal stability, it is recommended to prepare and store DHMA solutions in a slightly acidic buffer (e.g., pH 3-5).
Q3: How should I store my DHMA solutions to ensure stability?
A3: To maximize the stability of your DHMA solutions, adhere to the following storage guidelines:
-
Temperature: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] For working solutions, refrigeration at 4°C is recommended for short periods.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photochemical oxidation can contribute to degradation.
-
Oxygen: The presence of molecular oxygen is a primary driver of degradation.[2] For experiments requiring high stability, it is advisable to use deoxygenated solvents (e.g., by sparging with an inert gas like argon or nitrogen) and to store solutions under an inert atmosphere.
Q4: Can I do anything to prevent the degradation of my DHMA solution during an experiment?
A4: Yes, several measures can be taken to minimize degradation during your experiments:
-
Use Freshly Prepared Solutions: Prepare DHMA solutions immediately before use whenever possible.
-
Maintain a Low Temperature: Keep your solutions on ice during the experiment.
-
Control the pH: Use an acidic buffer system if your experimental conditions permit.
-
Add Stabilizers: Consider adding antioxidants or chelating agents to your solution.
Q5: What are the common degradation products of DHMA?
A5: The primary degradation pathway for DHMA is oxidation. The initial oxidation product is the corresponding o-benzoquinone. This species is unstable and can undergo further reactions, including decarboxylation to form 3,4-dihydroxybenzaldehyde.[3][4] This aldehyde can be further oxidized. Polymerization of the o-quinone can also occur, leading to the formation of colored, often insoluble, materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of DHMA solution | 1. High pH of the solvent.2. Presence of dissolved oxygen.3. Exposure to light.4. Contamination with metal ions.5. High ambient temperature. | 1. Adjust the pH of your solvent to the acidic range (pH 3-5) using a suitable buffer.2. Use deoxygenated solvents and consider working under an inert atmosphere.3. Store solutions in light-protecting containers.4. Use high-purity solvents and consider adding a chelating agent like EDTA.5. Keep solutions on ice or in a cold block during use. |
| Inconsistent results in bioassays | 1. Degradation of DHMA leading to lower effective concentrations.2. Bioactivity of degradation products. | 1. Prepare fresh DHMA solutions for each experiment.2. Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of DHMA throughout the experiment.3. Add a suitable antioxidant, such as ascorbic acid, to your solution. |
| Precipitate formation in the DHMA solution | 1. Polymerization of oxidized DHMA.2. Poor solubility in the chosen solvent. | 1. Follow the steps to prevent oxidation.2. Ensure that the concentration of DHMA is within its solubility limit for the chosen solvent. Refer to solubility data and consider using a co-solvent if necessary. |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Presence of DHMA degradation products.2. Contamination of the sample or mobile phase. | 1. Identify potential degradation products by comparing retention times and mass spectra with known standards if available. The primary degradation product to look for is 3,4-dihydroxybenzaldehyde.2. Run a blank (solvent only) to check for contamination in the mobile phase or system.3. Ensure proper cleaning of all glassware and equipment. |
Quantitative Stability Data
| Parameter | Condition | Effect on Stability | Quantitative Data/Remarks |
| pH | Neutral to Alkaline (pH > 7) | Significantly decreased stability due to accelerated autoxidation. | The rate of catechol oxidation increases with pH. |
| Acidic (pH < 6) | Increased stability. | At pH 6, the unstable o-benzoquinone of DHMA undergoes decarboxylation with a rate constant (k) of 1.6 s⁻¹.[3] | |
| Temperature | Elevated Temperature | Decreased stability; accelerates the rate of oxidation. | For norepinephrine (B1679862), a related catecholamine, storage at refrigerated (5°C) or frozen (-20°C) temperatures significantly increases stability compared to room temperature (25°C).[5] |
| Light | Exposure to Ambient/UV Light | Decreased stability due to photochemical oxidation. | For norepinephrine solutions, protection from light is crucial for long-term stability.[6] |
| Oxygen | Presence of Dissolved Oxygen | Primary driver of oxidative degradation. | The use of deoxygenated solvents is recommended for stability-critical applications. |
| Metal Ions | Presence of Transition Metal Ions (e.g., Fe³⁺, Cu²⁺) | Decreased stability; catalyze oxidation reactions. | The addition of a chelating agent such as EDTA can help to sequester metal ions and improve stability. |
Experimental Protocols
Protocol 1: Preparation and Stabilization of a DHMA Stock Solution
This protocol describes how to prepare a DHMA stock solution with enhanced stability for use in various experiments.
Materials:
-
This compound (DHMA) powder
-
High-purity, deoxygenated water (or appropriate buffer, e.g., 0.1 M citrate (B86180) buffer, pH 4.5)
-
L-Ascorbic acid (optional, as an antioxidant)
-
Ethylenediaminetetraacetic acid (EDTA) (optional, as a chelating agent)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with Teflon-lined caps
Procedure:
-
Deoxygenate the Solvent: Sparge high-purity water or your chosen buffer with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Stabilizer Solution (Optional):
-
To add an antioxidant, prepare a concentrated stock solution of L-ascorbic acid in the deoxygenated solvent. A final concentration of 0.1 to 1 mM ascorbic acid in the DHMA solution is often effective for stabilizing catechols.[7]
-
To add a chelating agent, prepare a stock solution of EDTA. A final concentration of 0.1 mM EDTA is typically sufficient.
-
-
Weigh DHMA: In a clean, amber vial, accurately weigh the required amount of DHMA powder.
-
Dissolve DHMA:
-
Add the deoxygenated solvent to the vial containing the DHMA powder.
-
If using stabilizers, add the appropriate volume of the ascorbic acid and/or EDTA stock solutions.
-
Vortex or sonicate briefly until the DHMA is completely dissolved.
-
-
Inert Atmosphere: Purge the headspace of the vial with the inert gas before sealing the cap tightly.
-
Storage: Store the stock solution at -80°C for long-term storage or at -20°C for short-term storage. When thawing for use, allow the vial to come to room temperature before opening to prevent condensation from introducing moisture and oxygen.
Protocol 2: HPLC-UV Method for Monitoring DHMA Stability
This protocol provides a general method for assessing the stability of DHMA in solution by monitoring its concentration over time using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A common starting point is:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
Example Gradient: 5% B to 30% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Approximately 280 nm, which is a common absorption maximum for catechols.
Procedure:
-
Prepare DHMA Solution for Stability Study: Prepare the DHMA solution according to Protocol 1, or as required by your experimental design.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the DHMA solution into the HPLC system to determine the initial concentration.
-
Incubate Samples: Store the DHMA solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
Time-Course Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
Data Analysis:
-
Integrate the peak area of DHMA at each time point.
-
Plot the percentage of DHMA remaining versus time.
-
If applicable, calculate the degradation rate constant (k) and the half-life (t₁/₂) of DHMA under the tested conditions.
-
Visualizations
Norepinephrine Metabolism Pathway
The following diagram illustrates the metabolic pathway of norepinephrine, showing the formation of this compound (DHMA).
Caption: Metabolic pathway of norepinephrine leading to DHMA.
Experimental Workflow for DHMA Stability Assessment
This diagram outlines a typical workflow for conducting a stability study of DHMA in solution.
Caption: Workflow for assessing DHMA solution stability.
Logical Relationship of Factors Affecting DHMA Stability
This diagram illustrates the key factors that influence the stability of DHMA in solution and their interrelationships.
Caption: Factors influencing the stability of DHMA in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative decarboxylation of this compound to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of this compound catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of 3,4-Dihydroxymandelic acid during experiments
Welcome to the technical support center for 3,4-Dihydroxymandelic acid (DHMA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of DHMA during experiments.
Frequently Asked Questions (FAQs)
Q1: My DHMA solution has turned a pink or brown color. What happened?
A1: A pink or brown discoloration is a common indicator of DHMA oxidation. Like other catechol compounds, the 3,4-dihydroxy moiety on the phenyl ring of DHMA is highly susceptible to oxidation, which forms colored quinone products. This process can be accelerated by exposure to oxygen, high pH, light, and the presence of metal ions.[1][2]
Q2: How should I store solid DHMA and my prepared stock solutions to maximize stability?
A2: Proper storage is critical to prevent degradation. For solid DHMA, storage at -20°C can ensure stability for up to three years.[3] However, once in solution, DHMA is significantly less stable. It is recommended to prepare stock solutions fresh. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for a maximum of one month.[3][4]
Q3: What is the optimal pH for working with DHMA solutions to prevent oxidation?
A3: DHMA is more stable in acidic conditions. High pH (alkaline) conditions promote the deprotonation of the catechol's hydroxyl groups, making the molecule much more susceptible to oxidation.[5][6] For experimental buffers, maintaining a slightly acidic pH (e.g., pH 3-6) is advisable whenever the experimental design allows.
Q4: Are there any additives I can use to protect my DHMA sample from oxidizing during an experiment?
A4: Yes, several strategies can be employed:
-
Antioxidants: Since DHMA itself is a potent antioxidant, its degradation is often a result of scavenging free radicals.[7][8][9] The addition of another antioxidant, such as ascorbic acid (Vitamin C), can help protect the DHMA.[8][10] In some systems, a synergistic effect has been observed when DHMA is combined with α-tocopherol.[7][8]
-
Metal Chelators: Transition metal ions, particularly iron and copper, can catalyze the oxidation of catechols.[2][5][11] Adding a metal chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these metal ions and significantly reduce the rate of oxidation.[12]
Q5: What substances or environmental factors should I absolutely avoid in my experimental setup?
A5: To minimize DHMA oxidation, avoid the following:
-
High pH Buffers: Alkaline conditions significantly accelerate oxidation.[6]
-
Transition Metal Contamination: Ensure all glassware is thoroughly cleaned and consider using plasticware where appropriate to avoid metal ion leaching. Use high-purity reagents and solvents to avoid contamination with catalytic metal ions like Cu²⁺ and Fe³⁺.[5][11][13]
-
Excessive Oxygen Exposure: Prepare solutions with deoxygenated solvents (e.g., sparged with argon or nitrogen gas) and minimize headspace in storage vials. For highly sensitive experiments, working in an anaerobic chamber or glovebox is recommended.
-
UV Light: Protect solutions from direct light, as UV radiation can induce oxidative processes.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid color change (browning) in solution | Oxidation due to high pH, oxygen exposure, or metal ion contamination. | 1. Check the pH of your buffer; lower to a more acidic pH if possible.[6] 2. Prepare fresh solutions using deoxygenated solvents. 3. Add a metal chelator like EDTA to the buffer.[12] |
| Loss of biological activity or inconsistent results | Degradation of DHMA due to improper storage or handling.[14] | 1. Verify storage conditions (temperature, light exposure).[3][4] 2. Prepare fresh DHMA solutions for each experiment. 3. Assess the stability of DHMA under your specific experimental conditions (e.g., temperature, buffer composition).[14] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | DHMA has oxidized into various degradation products.[1][14] | 1. Compare the chromatogram with a freshly prepared standard. 2. Implement preventative measures such as using deoxygenated solvents, adding antioxidants, and chelating metal ions. |
Data Presentation
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| H₂O | 100 mg/mL (ultrasonication needed) | [3] |
| DMSO | 83.33 mg/mL (ultrasonication needed) | [3] |
| PBS (pH 7.2) | 10 mg/mL | [15] |
| DMF | 30 mg/mL | [15] |
| Ethanol | 30 mg/mL | [15] |
Table 3: Antioxidant Activity of DHMA
| Assay | Finding | Comparison | Source |
| DPPH Radical Scavenging | 4-fold higher activity | Compared to Ascorbic Acid, Tocopherol, BHT | [8][9] |
| Superoxide Radical Scavenging | 5-fold smaller IC₅₀ | Compared to Ascorbic Acid | [8][9] |
Experimental Protocols
Protocol 1: Preparation and Handling of DHMA Solutions to Minimize Oxidation
-
Solvent Preparation: Use high-purity, deionized water or an appropriate buffer. To remove dissolved oxygen, sparge the solvent with an inert gas (e.g., high-purity argon or nitrogen) for at least 30 minutes prior to use.
-
Addition of Protectants: If your experiment allows, supplement the solvent with an antioxidant like ascorbic acid (to a final concentration of 0.1-1 mM) and/or a metal chelator like EDTA (to a final concentration of 0.1 mM).
-
Weighing DHMA: Weigh solid DHMA quickly to minimize exposure to atmospheric moisture and oxygen.
-
Dissolution: Add the weighed DHMA to the deoxygenated solvent. If necessary, use brief ultrasonication in a water bath to aid dissolution.[3] Avoid heating the solution, as this can accelerate degradation.
-
pH Adjustment: If necessary, adjust the pH of the final solution to be in the slightly acidic range (pH < 7).
-
Storage and Use: Use the solution immediately. If short-term storage is unavoidable, flush the headspace of the vial with inert gas before sealing and wrap the vial in foil to protect it from light. Store at the recommended low temperatures.[3][4]
Protocol 2: DPPH Radical Scavenging Assay (General Methodology)
This assay is used to measure the radical-scavenging activity of DHMA, which is related to its antioxidant potential.[8][12]
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 100 µM). Store this solution in the dark.
-
Prepare a series of dilutions of DHMA in methanol or an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of your DHMA dilutions (or standards/controls) to the wells.
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of DHMA required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of DHMA.
-
Visualizations
Caption: Workflow for preparing and handling DHMA solutions to minimize oxidation.
Caption: Factors contributing to DHMA oxidation and corresponding preventative measures.
Caption: Simplified metabolic pathway showing DHMA formation and subsequent oxidation.
References
- 1. Oxidative decarboxylation of this compound to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and pro-oxidant capacity of catecholamines and related compounds. Effects of hydrogen peroxide on glutathione and sphingomyelinase activity in pheochromocytoma PC12 cells: potential relevance to age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2001070176A2 - Use of 3,4-dihydroxy-mandelic acid for protecting against oxidative damage caused by ultra-violet light - Google Patents [patents.google.com]
- 13. Iron coordination by catechol derivative antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: 3,4-Dihydroxymandelic Acid (DHMA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dihydroxymandelic acid (DHMA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (DHMA)?
A1: The most prevalent and industrially relevant method for synthesizing DHMA is the condensation reaction between catechol and glyoxylic acid under alkaline conditions.[1][2] This method is favored for its directness and the availability of the starting materials.
Q2: What are the typical yields for DHMA synthesis via the glyoxylic acid method?
A2: Reported yields for the condensation of catechol and glyoxylic acid can vary significantly depending on the reaction conditions. While older methods reported yields below 70%, recent optimized processes claim yields of up to 82.1% to 90.72%.[1][2]
Q3: What are the main side reactions that can lower the yield of DHMA?
A3: The primary side reactions that adversely affect the yield of DHMA include:
-
Ortho-position condensation: Glyoxylic acid can react at the ortho-position of catechol, leading to the formation of an undesired isomer.[1]
-
Cannizzaro reaction of glyoxylic acid: Under strongly alkaline conditions, glyoxylic acid can undergo a disproportionation reaction (Cannizzaro reaction) to form glycolic acid and oxalic acid, thus consuming the reactant.[1]
-
Further reaction of DHMA: The product itself can sometimes react further with glyoxylic acid to form disubstituted byproducts.[3]
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproducts can be achieved by carefully controlling reaction parameters. Key strategies include:
-
Temperature control: Lowering the reaction temperature can suppress the rate of side reactions.[2]
-
pH control: Maintaining the pH within an optimal range (typically 9-11) is crucial to prevent the Cannizzaro reaction and favor the desired condensation.[1]
-
Slow addition of reactants: A gradual, controlled addition of glyoxylic acid can help maintain a low instantaneous concentration, which disfavors the Cannizzaro reaction.
-
Use of additives: The addition of metal oxides and organic bases has been shown to sterically hinder the ortho-position, thereby increasing the selectivity for the desired para-substituted product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DHMA | - Suboptimal reaction temperature.- Incorrect pH of the reaction mixture.- Competing side reactions (e.g., Cannizzaro reaction, ortho-condensation).- Inefficient mixing of reactants. | - Optimize the reaction temperature. Low-temperature condensation (5-15°C) has been shown to improve yields.[2]- Carefully monitor and adjust the pH to the optimal range (9-11) using a sodium hydroxide (B78521) solution.[1]- Employ a slow, dropwise addition of the glyoxylic acid solution to minimize its self-condensation.- Consider the use of additives like metal oxides (e.g., aluminum oxide) and organic bases (e.g., Tetramethylammonium hydroxide) to suppress ortho-byproduct formation.[1]- Ensure efficient stirring throughout the reaction. |
| Presence of Ortho-Isomer Byproduct | - High reaction temperature.- Lack of steric hindrance to direct para-substitution. | - Lower the reaction temperature.- Introduce a metal oxide and an organic alkaline compound into the reaction mixture to sterically block the ortho-position.[1] |
| Incomplete Conversion of Reactants | - Insufficient reaction time.- Low reaction temperature leading to slow kinetics.- Non-optimal molar ratio of reactants. | - Increase the reaction time. Some protocols suggest reaction times of 8-10 hours followed by an aging period.[2]- While low temperatures are beneficial for selectivity, ensure the temperature is not too low to stall the reaction. A balance must be found.- Optimize the molar ratio of glyoxylic acid to catechol. Ratios of 1:1.1-1.2 have been reported to be effective.[1] |
| Difficulty in Product Purification | - Presence of multiple byproducts.- Unreacted starting materials. | - Improve the selectivity of the reaction by implementing the solutions for low yield and byproduct formation.- After the reaction, acidify the mixture to precipitate the DHMA, which can then be collected by filtration. |
Data Presentation
Table 1: Comparison of Reaction Conditions for DHMA Synthesis
| Parameter | Method A (High Yield with Additives) [1] | Method B (Low-Temperature Condensation) [2] |
| Starting Materials | Catechol, Glyoxylic Acid, Sodium Hydroxide, Metal Oxide, Organic Base | Catechol, Glyoxylic Acid (as Sodium Glyoxylate), Sodium Hydroxide |
| Molar Ratio (Glyoxylic Acid:Catechol:NaOH) | 1 : 1.1-1.2 : 1.8-2.0 | 1 : 1.5-2.0 : 1.4-1.5 (for condensation step) |
| Temperature | 10-40 °C | 5-8 °C (condensation), 10-15 °C (glyoxylate prep) |
| pH | 9-11 | 6-7 (for sodium glyoxylate (B1226380) preparation) |
| Reaction Time | 3-3.5 h (addition) + 5-7 h (reaction) | 45-60 min (addition) + 8-10 h (reaction) + 45-48 h (aging) |
| Reported Yield | 82.1% | 90.72% |
Experimental Protocols
Method A: High Yield Synthesis with Additives [1]
-
Preparation: In a reaction kettle, add deionized water, a metal oxide (e.g., aluminum oxide, 1-20% of catechol mass), and an organic alkaline compound (e.g., Tetramethylammonium hydroxide, 1-20% of catechol mass).
-
pH Adjustment: While stirring, add a sodium hydroxide solution to adjust the system's pH to 9-11.
-
Reaction: Control the temperature between 10-40°C. Simultaneously and separately, drip in the glyoxylic acid solution, a sodium hydroxide solution, and catechol over 3-3.5 hours.
-
Completion: Continue the reaction for an additional 5-7 hours under the same conditions.
-
Work-up: Cool the reaction mixture to room temperature. The product can be isolated by acidification and filtration.
Method B: Low-Temperature Condensation [2]
-
Sodium Glyoxylate Preparation: Cool a 35-45 wt% glyoxylic acid solution to 10-15°C. Dropwise, add a 30 wt% sodium hydroxide solution to reach a pH of 6-7, maintaining the temperature at 10-15°C.
-
Reaction Mixture Preparation: In a separate reaction kettle, add deionized water, 30 wt% sodium hydroxide solution, and catechol. Stir for 10 minutes and then cool to 5-8°C.
-
Condensation: Dropwise, add the prepared sodium glyoxylate solution to the catechol mixture over 45-60 minutes, maintaining the temperature at 5-8°C.
-
Reaction and Aging: Allow the reaction to proceed for 8-10 hours at 5-8°C. Afterwards, let the mixture stand and age for 45-48 hours at the same temperature.
-
Work-up: The product can be isolated by acidification of the reaction mixture followed by filtration.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low DHMA yield.
References
- 1. CN101898957A - Method for synthesizing 3, 4-dihydroxymandelic acid by glyoxylic acid method - Google Patents [patents.google.com]
- 2. CN103012116A - A kind of method for preparing this compound by condensation of glyoxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Dihydroxymandelic Acid (DHMA)
Welcome to the Technical Support Center for synthetic 3,4-Dihydroxymandelic Acid (DHMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and degradation products encountered during the synthesis, purification, and handling of DHMA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced DHMA?
A1: The most common impurities in DHMA synthesized via the condensation of catechol and glyoxylic acid are typically related to the starting materials, side reactions, and subsequent degradation. These can include:
-
Unreacted Starting Materials: Residual catechol and glyoxylic acid.
-
Positional Isomers: Formation of the ortho-isomer, 2,3-dihydroxymandelic acid, is a common side reaction.
-
Over-reaction Products: Di-substituted products, where a second glyoxylic acid molecule reacts with the catechol ring.
-
Side-reaction Byproducts: Products from the Cannizzaro reaction of glyoxylic acid, such as glycolic acid and oxalic acid, especially under strong alkaline conditions.
Q2: My DHMA synthesis has a low yield and appears impure. What are the likely causes?
A2: Low yield and impurity issues often stem from suboptimal reaction conditions. A primary cause is the competitive formation of the undesired ortho-isomer of DHMA. Additionally, the Cannizzaro reaction can consume the glyoxylic acid starting material, reducing the overall yield of the desired product. Reaction temperature, pH, and the molar ratio of reactants are critical parameters to control to minimize these side reactions.
Q3: How can I detect and quantify impurities in my DHMA sample?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the analysis of DHMA and its impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q4: What are the potential degradation products of DHMA?
A4: DHMA, being a catechol, is susceptible to oxidation, especially when exposed to light, air, or basic conditions. Oxidative degradation can lead to the formation of colored byproducts. Under certain oxidative conditions, DHMA can undergo oxidative decarboxylation to form 3,4-dihydroxybenzaldehyde.[1]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in the HPLC Chromatogram
Possible Cause: Formation of a positional isomer or a di-substituted byproduct.
Troubleshooting Steps:
-
Review Synthesis Parameters: Check the reaction temperature and pH. Higher temperatures and extreme pH values can favor the formation of side products.
-
Structural Elucidation: Isolate the impurity using preparative HPLC and characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The fragmentation pattern in MS and the chemical shifts in NMR can help identify the isomeric or di-substituted nature of the impurity.
-
Optimize Reaction Conditions: Based on the impurity's identity, adjust the reaction conditions to minimize its formation. For example, lower reaction temperatures may improve the selectivity for the desired 3,4-isomer.
Issue 2: Low Purity and Discoloration of the Final Product
Possible Cause: Oxidation of the DHMA product.
Troubleshooting Steps:
-
Inert Atmosphere: During synthesis, purification, and storage, handle DHMA under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control pH: Maintain a neutral or slightly acidic pH during work-up and storage, as basic conditions can promote oxidation of the catechol moiety.
-
Storage Conditions: Store the purified DHMA in a cool, dark place, protected from light.[2][3] For long-term storage, temperatures of -20°C to -80°C are recommended.[2][3]
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study under oxidative conditions (e.g., using hydrogen peroxide). This will help to identify potential degradation products and develop a stability-indicating analytical method.
Data Presentation
Table 1: Common Impurities in Synthetic DHMA
| Impurity Name | Chemical Structure | Typical Source | Potential Analytical Signal (vs. DHMA) |
| Catechol | C₆H₄(OH)₂ | Unreacted starting material | Earlier elution time in reverse-phase HPLC |
| Glyoxylic Acid | C₂H₂O₃ | Unreacted starting material | Very early elution time in reverse-phase HPLC |
| 2,3-Dihydroxymandelic Acid | C₈H₈O₅ | Positional isomer from synthesis | Similar but distinct retention time in HPLC; different aromatic proton pattern in ¹H NMR |
| Di-substituted DHMA | C₁₀H₁₀O₈ | Over-reaction product | Later elution time in reverse-phase HPLC; higher molecular weight in MS |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | Oxidative degradation product | Different retention time in HPLC; characteristic aldehyde proton signal in ¹H NMR |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for DHMA Purity
Objective: To separate and quantify DHMA from its potential impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer to maintain acidic pH)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient could be 95% A and 5% B, ramping to a higher concentration of B over 20-30 minutes to elute less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of DHMA of known concentration in the mobile phase.
-
Prepare the sample solution of synthetic DHMA at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the DHMA peak based on the retention time of the standard.
-
Analyze the chromatogram for the presence of other peaks, which represent potential impurities.
-
Quantify the impurities using the relative peak area method, assuming a similar response factor to DHMA for initial assessment. For accurate quantification, impurity standards are required.
Protocol 2: Forced Degradation Study of DHMA
Objective: To identify potential degradation products of DHMA under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve DHMA in 0.1 M HCl and heat at 60-80 °C for several hours.
-
Basic Hydrolysis: Dissolve DHMA in 0.1 M NaOH at room temperature (catechols are often unstable in hot base).
-
Oxidative Degradation: Treat a solution of DHMA with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid DHMA to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of DHMA to UV light (e.g., 254 nm).
Procedure:
-
Prepare solutions of DHMA under the different stress conditions.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC-UV method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the unstressed sample to identify new peaks corresponding to degradation products.
-
Use LC-MS to obtain molecular weight information for the degradation products to aid in their identification.
Mandatory Visualizations
Caption: Experimental workflow for DHMA synthesis and impurity analysis.
Caption: Logical troubleshooting guide for impurity issues in DHMA.
References
Technical Support Center: 3,4-Dihydroxymandelic Acid (DHMA) Quantification in Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,4-Dihydroxymandelic acid (DHMA) in urine.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Collection and Handling
Question: What is the proper procedure for urine sample collection and storage to ensure DHMA stability?
Answer: The stability of this compound (DHMA) in urine is critical for accurate quantification. Due to its catechol structure, DHMA is susceptible to oxidation, a process that can be accelerated by improper handling and storage.
Key Recommendations:
-
Collection: Collect urine samples in sterile containers. For 24-hour collections, the container should be kept refrigerated or on ice throughout the collection period.
-
Preservatives: Acidification of the urine is crucial to minimize the oxidation of catecholamines and their metabolites. Add hydrochloric acid (HCl) or another suitable acid to the collection container to maintain a low pH.
-
Temperature: Immediately after collection, samples should be refrigerated at 4°C. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to prevent degradation.[1] Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect samples from direct light to prevent photodegradation of catecholamines.
Question: I'm observing significant sample-to-sample variability. Could this be related to sample collection?
Answer: Yes, variability in sample collection and handling is a common source of inconsistent results.
Troubleshooting Steps:
-
Standardize Collection Protocols: Ensure that all urine collections follow a consistent protocol, including the type and amount of preservative used, and the temperature at which the samples are kept during collection.
-
Monitor Urine pH: The pH of the urine can affect the stability of DHMA. While acidification is generally recommended, extreme pH values should be avoided. The pH of stored urine samples can increase over time, especially at room temperature, which can lead to the degradation of nitrogenous analytes.[2]
-
Consider Dietary Interferences: Certain foods and medications can interfere with the quantification of catecholamine metabolites.[3][4] It is advisable to provide subjects with a list of restricted foods and drugs prior to and during the urine collection period. Common dietary sources of interference include:
-
Bananas
-
Chocolate
-
Citrus fruits
-
Coffee and tea
-
Vanilla-containing products
-
Question: How long can I store urine samples before analyzing for DHMA?
Answer: The stability of DHMA in urine is dependent on storage temperature and the presence of preservatives.
| Storage Temperature | Recommended Maximum Duration | Notes |
| Room Temperature (25°C) | Not Recommended | Significant degradation can occur within hours. |
| Refrigerated (4°C) | Up to 4 days with preservative | Acidification is necessary to prevent oxidation.[1] |
| Frozen (-20°C or -80°C) | Long-term (months) | Ideal for long-term storage. Avoid freeze-thaw cycles. |
Sample Preparation
Question: What is the most effective method for extracting DHMA from urine samples?
Answer: Solid-phase extraction (SPE) is a widely used and effective method for cleaning up and concentrating DHMA from urine prior to analysis. A common approach involves using a C18 SPE cartridge.
General SPE Protocol:
-
Conditioning: Condition the C18 cartridge with methanol (B129727) followed by an acidic aqueous solution (e.g., dilute formic acid).
-
Loading: Load the acidified and centrifuged urine sample onto the cartridge.
-
Washing: Wash the cartridge with an acidic aqueous solution to remove interfering hydrophilic compounds.
-
Elution: Elute the DHMA and other retained analytes with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.
Question: I'm experiencing low recovery of DHMA after sample preparation. What are the possible causes?
Answer: Low recovery can stem from several factors during the sample preparation process.
Troubleshooting Low Recovery:
-
Incomplete Elution from SPE: The elution solvent may not be strong enough to fully recover DHMA from the SPE cartridge. Consider increasing the organic solvent percentage or trying a different solvent.
-
Analyte Degradation: DHMA is prone to oxidation, especially at neutral or alkaline pH. Ensure that all solutions used during sample preparation are sufficiently acidic.
-
Improper SPE Cartridge Conditioning: Incorrect conditioning can lead to poor retention of the analyte on the cartridge. Follow the manufacturer's instructions for conditioning the specific SPE cartridges you are using.
-
Use of an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated DHMA) is highly recommended. Adding the internal standard at the beginning of the sample preparation process can help to correct for losses during extraction and any matrix effects during analysis.
Chromatographic Analysis (HPLC-ECD & LC-MS/MS)
Question: I am observing poor peak shape (tailing or fronting) for DHMA in my HPLC analysis. What could be the issue?
Answer: Poor peak shape is a common problem in HPLC and can be caused by a variety of factors.
Troubleshooting Peak Shape Issues:
-
Column Contamination: The analytical column may be contaminated with strongly retained compounds from the urine matrix. Try flushing the column with a strong solvent.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DHMA and its interaction with the stationary phase. Optimize the mobile phase pH to ensure a consistent and appropriate retention time and peak shape.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases. If the peak shape does not improve with cleaning, the column may need to be replaced.
Question: My HPLC-ECD system is showing a high background signal or noise. What are the potential causes?
Answer: A high background signal or noise in an electrochemical detector (ECD) can obscure the analyte peak and lead to inaccurate quantification.
Troubleshooting High Background/Noise in HPLC-ECD:
-
Contaminated Mobile Phase: Ensure that the mobile phase is prepared with high-purity solvents and reagents. Contaminants can be electrochemically active and contribute to a high background signal.
-
Dirty Electrode Surface: The surface of the working electrode can become fouled over time. Follow the manufacturer's instructions for cleaning the electrode.
-
Air Bubbles in the Detector: Air bubbles passing through the detector cell can cause spikes in the baseline. Ensure that the mobile phase is properly degassed.
-
Inappropriate Applied Potential: The applied potential should be optimized for the detection of DHMA. A potential that is too high can lead to the oxidation of other compounds in the sample and increase the background signal.
Question: What are some common interferences I should be aware of when quantifying DHMA in urine?
Answer: Several endogenous and exogenous compounds can interfere with the analysis of DHMA.
Potential Interferences:
-
Structurally Related Compounds: Other catecholamine metabolites with similar structures may co-elute with DHMA. Method development should focus on achieving adequate chromatographic separation.
-
Drugs: A number of medications can interfere with the analysis, either by co-eluting with DHMA or by altering its metabolism.[5] These include:
-
Methyldopa
-
Beta-blockers
-
Calcium channel blockers
-
Tricyclic antidepressants
-
-
Dietary Components: As mentioned earlier, certain foods can elevate the levels of catecholamine metabolites.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of DHMA from urine using a C18 SPE cartridge. Optimization may be required based on the specific cartridges and equipment used.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Formic Acid (or other suitable acid)
-
Deionized Water
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Acidify the urine sample with formic acid to a final concentration of 0.1%.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of 0.1% formic acid in deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in deionized water.
-
-
Elution:
-
Elute the DHMA from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: HPLC-ECD Method for DHMA Quantification
This is an example of an HPLC-ECD method suitable for the analysis of DHMA.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Electrochemical detector with a glassy carbon working electrode.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, 0.1 mM EDTA, with an ion-pairing agent like octanesulfonic acid, adjusted to a pH of ~3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ECD Settings:
-
Working Electrode Potential: +0.7 V to +0.8 V (vs. Ag/AgCl reference electrode). This should be optimized by constructing a hydrodynamic voltammogram.
-
Guard Cell Potential (if applicable): Set to a slightly higher potential than the working electrode to oxidize potential interferences before they reach the analytical cell.
-
Visualizations
Caption: Experimental workflow for DHMA quantification in urine.
Caption: Troubleshooting decision tree for DHMA analysis.
References
Technical Support Center: Optimizing HPLC Separation of 3,4-Dihydroxymandelic Acid and Its Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 3,4-Dihydroxymandelic acid (DHMA) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its isomers?
A1: The main challenges stem from the inherent similarities between the isomers. 3,4-DHMA has a chiral center, leading to a pair of enantiomers (R- and S-isomers). Additionally, positional isomers (e.g., 2,5-Dihydroxymandelic acid or 3,5-Dihydroxymandelic acid) possess very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve with standard reversed-phase HPLC methods.[1][2] Achieving separation requires optimizing conditions to exploit subtle differences in their structure.[1]
Q2: What is the general strategy for separating the enantiomers (chiral isomers) of DHMA?
A2: Enantiomers have identical properties in an achiral environment, so their separation requires a chiral selector.[3] The most common approach is direct chiral HPLC, which utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs are a good starting point.[3] Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column.
Q3: How can I improve the separation of positional isomers of DHMA?
A3: For positional isomers, which are diastereomers, separation on an achiral column is possible but often requires significant method optimization.[3] Key strategies include:
-
Changing the Stationary Phase: Switching from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column, can introduce different interaction mechanisms (like π-π interactions) and improve resolution.[1]
-
Optimizing the Mobile Phase: Systematically adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol), mobile phase pH, and buffer concentration can alter the selectivity between isomers.[4]
-
Mixed-Mode Chromatography: Using a column that offers multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can exploit subtle differences in the isomers' ionic and hydrophobic properties to achieve separation.[2]
Q4: How does the mobile phase pH affect the retention and peak shape of DHMA?
A4: this compound is an acidic compound with phenolic hydroxyl groups and a carboxylic acid group. The mobile phase pH will determine the ionization state of these functional groups. At a low pH (e.g., pH 2.5-3.5), the carboxylic acid will be protonated (neutral), leading to increased retention on a reversed-phase column and often sharper peaks.[5][6] Operating near the pKa of the analyte can lead to peak splitting or tailing, so it's best to use a buffer and maintain a pH at least 2 units away from the pKa.
Q5: Is temperature a useful parameter for optimizing the separation of DHMA isomers?
A5: Yes, column temperature is a valuable tool for fine-tuning selectivity. Changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase.[1] While higher temperatures generally decrease retention times and can improve peak efficiency, lower temperatures sometimes enhance the subtle energetic differences between isomers, leading to improved resolution.[1][3] It is recommended to perform a temperature screening study (e.g., 25°C, 35°C, 45°C) to determine the optimal setting.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no resolution of isomers | 1. Inappropriate Column: The stationary phase (e.g., standard C18) may not offer sufficient selectivity for the isomers.[1]2. Mobile Phase Not Optimal: The organic solvent, solvent strength, or pH may not be suitable.[3]3. Chiral Isomers on Achiral Column: Enantiomers will not separate on a standard, non-chiral column.[3] | 1. Change Stationary Phase: Try a column with different selectivity (e.g., Phenyl-Hexyl, polar-embedded, or a mixed-mode column).[1][2]2. Optimize Mobile Phase: Systematically vary the organic solvent-to-buffer ratio. Try switching from acetonitrile to methanol (B129727) (or vice versa) as they offer different selectivities. Adjust the mobile phase pH.[4]3. Use a Chiral Stationary Phase (CSP) for enantiomer separation.[3] |
| Peak Tailing (for all peaks) | 1. Column Void or Contamination: A void may have formed at the column inlet, or the inlet frit may be partially blocked by particulates.[7]2. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[8] | 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this fails, the column may need replacement.[5]2. Minimize Tubing: Use short, narrow-bore (e.g., 0.005" I.D.) tubing for all connections. |
| Peak Tailing (for DHMA peaks specifically) | 1. Secondary Silanol (B1196071) Interactions: The acidic and catechol functional groups of DHMA can interact with residual silanol groups on the silica (B1680970) surface of the column, causing tailing.[5]2. Mobile Phase pH close to pKa: This can cause the analyte to be present in both ionized and non-ionized forms.3. Column Overload: Injecting too much sample mass.[5] | 1. Use an End-Capped Column: Select a modern, high-purity silica column with proper end-capping. 2. Lower Mobile Phase pH: Add an acidifier like formic acid or phosphoric acid to the mobile phase to suppress the ionization of the carboxylic acid and minimize silanol interactions. A pH of ~2.5-3.0 is a good starting point.[9]3. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.[5] |
| Split Peaks | 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.2. Partially Blocked Frit or Column Void: Severe blockage or column bed degradation.[7]3. Co-elution of Isomers: What appears as a split peak might be two very poorly resolved isomers.[1] | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.2. Replace Column Frit or Column: If flushing doesn't work, the column may be irreversibly damaged.[5]3. Optimize for Resolution: Follow the steps for improving isomer resolution. A shallower gradient or isocratic hold may be necessary.[6] |
| Inconsistent Retention Times | 1. Poorly Prepared Mobile Phase: Inconsistent buffer preparation, pH adjustment, or mixing of solvents.[9]2. Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase before injection.3. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. | 1. Ensure Consistent Mobile Phase Prep: Use a pH meter for accurate adjustments and ensure solvents are thoroughly mixed. Prepare fresh mobile phase daily.[9]2. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before starting the sequence.3. Use a Thermostatted Column Compartment: Maintain a stable column temperature.[1] |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Isomer Separation (Illustrative)
This table illustrates the expected effects of systematically changing mobile phase parameters on the retention time (t_R) and resolution (R_s) of two hypothetical DHMA isomers on a reversed-phase column.
| Parameter Changed | Condition A (Initial) | Condition B (Modified) | Expected Outcome on Isomers | Rationale |
| Organic Solvent % | 85% A (0.1% H₃PO₄ in H₂O)15% B (ACN) | 88% A12% B | Increased t_R and potentially increased R_s | Decreasing the mobile phase strength (less organic solvent) increases interaction with the stationary phase, leading to longer retention and more time for separation to occur.[4] |
| Mobile Phase pH | Mobile Phase A: pH 3.5 | Mobile Phase A: pH 2.5 | Increased t_R and improved peak shape | At a lower pH, the carboxylic acid is fully protonated, increasing its hydrophobicity and retention on a C18 column. This also prevents peak tailing from silanol interactions.[5][6] |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | Change in selectivity (altered t_R and R_s) | Acetonitrile and methanol have different polarities and solvent properties, leading to different interactions with the analytes and stationary phase. This can change the elution order or improve the separation between closely eluting peaks.[4] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased t_R and potentially increased R_s | A lower flow rate can increase column efficiency (more theoretical plates), providing better resolution, although it will increase the total run time.[3][6] |
Experimental Protocols
Protocol 1: Starting Method for Positional Isomer Separation (Reversed-Phase)
This protocol provides a robust starting point for developing a separation method for DHMA positional isomers on a standard achiral column.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). A C18 column can be used, but a phenyl column may offer better selectivity due to potential π-π interactions.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-2.8).[9]
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Scouting Gradient):
-
0-2 min: 5% B
-
2-20 min: 5% to 30% B
-
20-22 min: 30% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B). Filter through a 0.22 µm syringe filter before injection.
Optimization Steps: Based on the results of the scouting gradient, adjust the gradient slope to be shallower around the elution time of the isomers to improve resolution.[1] Also, consider trying methanol as Solvent B to evaluate changes in selectivity.
Mandatory Visualizations
Caption: A logical troubleshooting workflow for addressing poor resolution of DHMA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: 3,4-Dihydroxymandelic Acid (DHMA) for Cell-Based Assays
Welcome to the technical support center for 3,4-Dihydroxymandelic acid (DHMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of dissolving and using DHMA in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHMA) and why is it challenging to work with in cell-based assays?
A1: this compound (DHMA), a metabolite of norepinephrine, is a catechol compound.[1] Like other catechols, DHMA is susceptible to oxidation, especially in neutral or alkaline solutions like cell culture media (typically pH 7.2-7.4).[2] This instability can lead to the degradation of the compound, loss of biological activity, and the formation of reactive oxygen species (ROS) that can be toxic to cells.[3] Additionally, DHMA has moderate aqueous solubility, which can result in precipitation when diluting concentrated stock solutions into your aqueous cell culture medium.
Q2: What are the recommended solvents for preparing a stock solution of DHMA?
A2: DHMA is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions. Other options include ethanol (B145695) and water, though solubility in water may be limited and require sonication to fully dissolve.[4] It is crucial to use anhydrous (dry) solvents, as water content can affect the stability of the compound.
Q3: What is the recommended storage for DHMA powder and stock solutions?
A3: DHMA powder should be stored at -20°C for long-term stability. Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[4] Protect stock solutions from light to minimize degradation.
Q4: My DHMA solution has turned a pink or brownish color. What does this mean?
A4: A color change in your DHMA solution, particularly to a pink, brown, or darker shade, is a visual indicator of oxidation. This is a common characteristic of catecholamine solutions as they degrade. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experiment.
Q5: What is the maximum concentration of DMSO I can use in my cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.5% or less is generally recommended for most cell lines. However, the tolerance to DMSO can be cell-line dependent. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent on cell viability and function.
Troubleshooting Guides
Issue 1: Precipitation of DHMA upon dilution in cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | DHMA has limited solubility in aqueous solutions. When a concentrated stock in an organic solvent is diluted into the aqueous cell culture medium, the DHMA can "crash out" of solution. | - Decrease the final concentration: Determine the maximum soluble concentration of DHMA in your specific cell culture medium through a solubility test.- Use a co-solvent: For in vivo studies, co-solvents like PEG300 and Tween-80 are used. While not ideal for all cell-based assays due to potential toxicity, this approach may be adaptable for short-term experiments.[4]- Step-wise dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in pre-warmed (37°C) media. |
| Temperature Shock | Adding a cold stock solution to warmer media can decrease solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | Components of the cell culture media, such as salts and proteins, can sometimes interact with the compound and cause precipitation. | If possible, test the solubility of DHMA in different basal media formulations. |
Issue 2: Loss of DHMA activity or inconsistent results over time.
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Degradation | As a catechol, DHMA is prone to oxidation in the neutral pH and oxygen-rich environment of cell culture media at 37°C. This degradation leads to a loss of the compound's intended biological activity. | - Prepare fresh solutions: Prepare DHMA working solutions immediately before each experiment.- Use an antioxidant: Add a small amount of an antioxidant like L-ascorbic acid (Vitamin C) to your stock solution and/or final working solution to inhibit oxidation. A final concentration of ascorbic acid in the range of 10-100 µM is often a good starting point.[5] Always include a vehicle control with the same concentration of the antioxidant.- Minimize light exposure: Protect DHMA solutions from light at all stages of preparation and use. |
| Adsorption to Plasticware | Hydrophobic compounds can sometimes adsorb to the plastic of labware, reducing the effective concentration in the media. | Pre-wetting pipette tips with the solution before dispensing can help. For highly sensitive assays, using low-retention plasticware may be beneficial. |
| Interaction with Serum Proteins | Components of Fetal Bovine Serum (FBS) can potentially interact with the compound. While serum proteins can sometimes help solubilize hydrophobic compounds, they can also sequester them, reducing their bioavailability to the cells. | The effect of serum on DHMA stability is not well-documented. If inconsistent results are observed, consider reducing the serum concentration during the treatment period if your cells can tolerate it, or using a serum-free medium for the duration of the experiment. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (543.04 mM) | Requires sonication[4] |
| DMSO | 83.33 mg/mL (452.51 mM) | Requires sonication[4] |
| Ethanol | 30 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution in Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 10 mM DHMA Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DHMA in DMSO, stabilized with L-ascorbic acid.
Materials:
-
This compound (MW: 184.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
L-Ascorbic Acid
-
Sterile, amber microcentrifuge tubes or tubes wrapped in foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 1 M L-Ascorbic Acid Stock: Dissolve 176.12 mg of L-ascorbic acid in 1 mL of sterile, deionized water. Filter sterilize using a 0.22 µm filter. This stock can be stored at -20°C.
-
Weigh DHMA: In a sterile environment, weigh out 1.84 mg of DHMA powder and place it in a sterile, light-protected tube.
-
Add Ascorbic Acid: Add 1 µL of the 1 M L-ascorbic acid stock to the DHMA powder. This will give a final concentration of approximately 1 mM ascorbic acid in the final 1 mL stock solution.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the DHMA and ascorbic acid.
-
Dissolve: Vortex the tube vigorously until the DHMA is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. The solution should be clear and colorless.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of DHMA Working Solution for Cell-Based Assays
This protocol details the dilution of the stabilized stock solution into cell culture medium.
Materials:
-
Stabilized 10 mM DHMA stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the stabilized 10 mM DHMA stock solution at room temperature, protected from light.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in pre-warmed media. For example, add 10 µL of the 10 mM stock to 990 µL of media to create a 100 µM solution. Gently mix by pipetting.
-
Prepare Final Working Concentrations: Prepare your final desired concentrations by further diluting the intermediate solution into pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of media.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO and L-ascorbic acid to the cell culture medium as is present in your highest concentration of DHMA.
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell-based assay. Do not store diluted DHMA solutions in cell culture medium.
Visualizations
Caption: Workflow for preparing DHMA solutions.
Caption: Troubleshooting logic for DHMA precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103012116A - A kind of method for preparing this compound by condensation of glyoxylic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Electrochemical Detection of 3,4-Dihydroxymandelic Acid (DHMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of 3,4-Dihydroxymandelic acid (DHMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the electrochemical detection of DHMA?
A1: The most common interfering substances in the electrochemical detection of DHMA, particularly in biological samples, are ascorbic acid (AA) and uric acid (UA)[1][2][3][4]. These molecules have oxidation potentials that are very close to that of DHMA and other catecholamine metabolites, leading to overlapping voltammetric signals[1][2]. In biological fluids, the concentration of these interferents can be several orders of magnitude higher than that of DHMA, posing a significant analytical challenge[1].
Q2: What are the primary sources of interference?
A2: Interference in DHMA electrochemical detection can be categorized into two main types:
-
Endogenous Interferences: These are compounds naturally present in the biological matrix (e.g., urine, plasma) that have similar electrochemical properties to DHMA. Ascorbic acid and uric acid are the most significant endogenous interferents[1][2][3][4].
-
Matrix Effects: The complex composition of biological fluids can influence the electrochemical response. Components like proteins, salts, and other organic molecules can adsorb onto the electrode surface, a phenomenon known as biofouling. This can alter the electrode's sensitivity and electron transfer kinetics, leading to inaccurate measurements[1].
Q3: How can I minimize interference from ascorbic acid and uric acid?
A3: Several strategies can be employed to mitigate interference from ascorbic acid and uric acid:
-
Electrode Modification: Modifying the electrode surface with materials that exhibit selectivity towards DHMA is a highly effective approach. Nanomaterials such as carbon nanotubes (CNTs) and graphene can enhance the electrocatalytic activity towards DHMA while minimizing the response to interferents[5][6][7]. Polymeric films can also be used to create a selective barrier[8].
-
pH Optimization: The electrochemical behavior of DHMA, ascorbic acid, and uric acid is pH-dependent. By carefully adjusting the pH of the supporting electrolyte, it is possible to shift the oxidation potentials of the interfering species away from that of DHMA, allowing for better resolution of the voltammetric peaks.
-
Advanced Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer improved sensitivity and resolution compared to standard cyclic voltammetry. These methods are better at discriminating between species with close oxidation potentials[9][10][11][12].
Q4: What sample preparation methods are recommended for DHMA analysis in biological fluids?
A4: Proper sample preparation is crucial to remove interfering substances and reduce matrix effects. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for selectively isolating catecholamines and their metabolites from complex matrices like urine and plasma[13][14][15][16][17]. Weak cation exchange (WCX) SPE cartridges are often used for this purpose[13][14].
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with an organic solvent like acetonitrile (B52724) can help to clean up the sample before analysis.
-
Dilution: In some cases, simple dilution of the sample can reduce the concentration of interfering substances to a level that does not significantly affect the measurement.
Troubleshooting Guide
Problem 1: Overlapping peaks of DHMA, ascorbic acid, and uric acid.
| Possible Cause | Solution |
| Inadequate separation of oxidation potentials. | 1. Optimize pH: Systematically vary the pH of the supporting electrolyte (e.g., from 3.0 to 8.0) to maximize the peak potential separation. 2. Modify Electrode: Use an electrode modified with nanomaterials (e.g., CNTs, graphene) or a selective polymer to enhance the catalytic activity towards DHMA and repel interferents. 3. Change Voltammetric Technique: Switch from Cyclic Voltammetry (CV) to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for better peak resolution[9][10][11][12]. |
| High concentration of interfering species. | 1. Sample Preparation: Implement a solid-phase extraction (SPE) protocol to selectively isolate DHMA. 2. Dilute Sample: If the DHMA concentration is sufficiently high, dilute the sample to reduce the concentration of interferents. |
Problem 2: Poor sensitivity or low signal-to-noise ratio.
| Possible Cause | Solution |
| Low concentration of DHMA. | 1. Use a More Sensitive Technique: Employ DPV or SWV, which are inherently more sensitive than CV[9][10][11][12]. 2. Preconcentration Step: Use an electrode material that allows for the adsorptive preconcentration of DHMA on the surface before the measurement. |
| Electrode fouling. | 1. Electrode Cleaning: Polish the electrode surface between measurements. 2. Anti-fouling Modification: Modify the electrode with a protective layer, such as a Nafion film, to prevent the adsorption of proteins and other macromolecules. |
| Suboptimal DPV/SWV parameters. | Optimize Parameters: Systematically adjust the pulse amplitude, pulse width, and scan increment to maximize the peak current and minimize the background noise[9][10][11]. |
Problem 3: Peak distortion or splitting in DPV/SWV.
| Possible Cause | Solution | | Adsorption processes on the electrode surface. | 1. Clean Electrode: Thoroughly clean and polish the electrode. 2. Modify Electrode Surface: Use a different electrode material or modification that minimizes adsorption effects. | | Complex electrochemical reactions. | Investigate Mechanism: Use cyclic voltammetry at different scan rates to study the reaction mechanism. The peak shape in DPV can indicate if the reaction is reversible or irreversible[12]. | | Sloping baseline. | Baseline Correction: Use the baseline correction feature in your electrochemistry software to subtract the background current[18]. A polynomial fit is often used for this purpose[18]. |
Quantitative Data Summary
The following tables summarize the performance of various methods for the electrochemical detection of DHMA and related compounds. Note that data for DHMA is limited, and performance metrics for dopamine (B1211576) (DA), a structurally similar compound, are included for comparison.
Table 1: Performance of Different Electrode Modifications for Catecholamine Metabolite Detection
| Electrode Modification | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Graphene-modified electrode | DA | 2.5 - 100 | 0.5 | [19] |
| Carbon nanotube-modified electrode | DA | 0.5 - 400 | 0.2 | [20] |
| Poly(resorcinol)/MCNTPE | UA | 20 - 380 | 0.18 | [21] |
| Graphene-modified electrode | UA | 2.0 - 120 | 0.6 | [4] |
| CNT-Niobium microelectrode | DA | Not specified | 0.011 | [5] |
Table 2: Recovery of Catecholamines and Metabolites using Solid-Phase Extraction
| Sample Matrix | Extraction Method | Analyte | Recovery (%) | Reference |
| Human Plasma | SPE-LC-MS/MS | Metanephrines | 74.5 - 99.6 | [17] |
| Human Plasma | µ-SPE-HPLC-MS/MS | Endocannabinoids | >90 | [22] |
| Human Plasma | SPE-LC-MS/MS | 8-OHdG | 95.1 - 106.1 | [23] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DHMA from Urine
This protocol is adapted from methods for urinary catecholamines and metanephrines and should be optimized for DHMA.
-
Sample Pre-treatment: Mix 75 µL of urine with 150 µL of 250 mM ammonium (B1175870) acetate (B1210297) solution[13]. Add an appropriate internal standard.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., EVOLUTE® EXPRESS WCX) with 500 µL of methanol, followed by 500 µL of 10 mM ammonium acetate[13].
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge[13].
-
Washing:
-
Elution: Elute DHMA with 125 µL of a solution of water:propan-2-ol (85:15, v/v) containing 0.1% formic acid[13].
-
Analysis: The eluate can be directly analyzed by HPLC-ECD or diluted with a suitable supporting electrolyte for voltammetric analysis.
Protocol 2: Differential Pulse Voltammetry (DPV) for DHMA Detection
These are general starting parameters that should be optimized for your specific electrode and setup.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry, sonicate in deionized water, and allow to dry.
-
Electrochemical Cell Setup: Use a three-electrode system with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Supporting Electrolyte: Prepare a phosphate (B84403) buffer solution (PBS) at the optimized pH (e.g., pH 7.0).
-
DPV Parameters:
-
Initial Potential: Set to a potential where no faradaic reaction occurs (e.g., -0.1 V vs. Ag/AgCl).
-
Final Potential: Set to a potential beyond the oxidation peak of DHMA (e.g., +0.6 V vs. Ag/AgCl).
-
Pulse Amplitude: Typically 25-100 mV[9][11]. Start with 50 mV.
-
Pulse Width: Typically 5-100 ms[12]. Start with 50 ms.
-
Scan Increment (Step Potential): Typically 2-10 mV. Start with 5 mV.
-
Pulse Period: The time between the start of consecutive pulses.
-
-
Measurement: Record the DPV scan of the blank supporting electrolyte. Then, add the DHMA sample (or the eluate from SPE) to the cell and record the voltammogram. The peak current at the oxidation potential of DHMA is proportional to its concentration.
Visualizations
References
- 1. Molecular Mechanisms on the Selectivity Enhancement of Ascorbic Acid, Dopamine, and Uric Acid by Serine Oligomers Decoration on Graphene Oxide: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbon Nanotubes Grown on Metal Microelectrodes for the Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon nanotube-modified electrodes for the simultaneous determination of dopamine and ascorbic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical behavior of dye-linked L-proline dehydrogenase on glassy carbon electrodes modified by multi-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 10. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 11. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 12. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. waters.com [waters.com]
- 15. Urinary Catecholamines Extraction via SPE | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
long-term storage and stability of 3,4-Dihydroxymandelic acid standards
Technical Support Center: 3,4-Dihydroxymandelic Acid (DHMA) Standards
This technical support center provides guidance on the long-term storage and stability of this compound (DHMA) standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (DHMA) powder?
A1: For long-term storage, solid DHMA powder should be stored at -20°C, where it can remain stable for at least four years[1]. For shorter periods, storage at 4°C is acceptable for up to two years. It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: How should I prepare and store DHMA standard stock solutions?
A2: DHMA stock solutions are best prepared in a suitable solvent such as DMSO or water. For aqueous solutions, it is recommended to use deionized water and filter-sterilize the solution through a 0.22 µm filter[2]. To minimize degradation, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[2].
Q3: What factors can cause the degradation of DHMA standards?
A3: The primary cause of DHMA degradation is the oxidation of its catechol group. This process is accelerated by several factors, including:
-
Exposure to high pH (alkaline conditions): DHMA is more stable in acidic environments. At a near-neutral pH of 6, the oxidative decarboxylation process has been observed to be a key degradation pathway.
-
Exposure to light: As a phenolic compound, DHMA is susceptible to photodegradation.
-
Elevated temperatures: Higher temperatures increase the rate of chemical degradation.
-
Presence of oxygen: The oxidative degradation is dependent on the presence of oxygen.
-
Repeated freeze-thaw cycles: This can compromise the stability of stock solutions.[2]
Q4: My DHMA solution has changed color. Is it still usable?
A4: A color change, typically to a brownish hue, is a visual indicator of catechol degradation, likely due to the formation of quinone-type oxidation products[3]. If your solution has changed color, it is a sign of degradation, and the concentration of the standard is likely no longer accurate. It is recommended to discard the solution and prepare a fresh one.
Q5: What is the main degradation pathway for DHMA?
A5: The main degradation pathway for DHMA involves the oxidation of the 3,4-dihydroxy (catechol) moiety. This can proceed through an initial two-electron oxidation to form an unstable o-benzoquinone intermediate. This intermediate can then undergo further reactions, such as decarboxylation, leading to various degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor chromatographic peak shape for DHMA standard. | 1. Degradation of the standard. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Prepare a fresh standard solution from solid material. 2. Ensure the mobile phase is acidic (e.g., pH 3-5) to improve the stability of DHMA during analysis. 3. Use a new or validated HPLC column. |
| Rapid loss of DHMA concentration in working solutions. | 1. Storage at room temperature for extended periods. 2. Exposure to light. 3. High pH of the solution or buffer. | 1. Prepare working solutions fresh daily and keep them on ice or in a cooled autosampler. 2. Store solutions in amber vials or protect them from light. 3. If possible, use a slightly acidic buffer for your working solutions. |
| Precipitate observed in thawed DHMA stock solution. | 1. Exceeded solubility limit. 2. Interaction with the storage container. 3. Freeze-thaw induced precipitation. | 1. Gently warm and vortex the solution to redissolve the precipitate. If it does not redissolve, prepare a new stock at a lower concentration. 2. Ensure you are using appropriate storage vials (e.g., polypropylene). 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] |
| Solid DHMA powder has become discolored and has a noticeable odor. | 1. Oxidation due to improper storage (exposure to air and/or moisture). | 1. Discard the powder as it is likely degraded.[3] 2. When not in use, store solid DHMA under an inert atmosphere (e.g., argon or nitrogen) if possible, and ensure the container is tightly sealed. |
Data Presentation
Summary of Recommended Storage Conditions and Stability
| Form | Storage Temperature | Solvent | Duration | Reference(s) |
| Solid (Powder) | -20°C | N/A | ≥ 4 years | [1] |
| Solid (Powder) | 4°C | N/A | Up to 2 years | |
| Stock Solution | -80°C | DMSO, Water | Up to 6 months | [2] |
| Stock Solution | -20°C | DMSO, Water | Up to 1 month | [2] |
Template for User-Generated Stability Data
It is recommended that users perform their own stability studies for DHMA standards under their specific experimental conditions. The following table can be used as a template to record the results.
| Storage Condition | Solvent | Concentration | Time Point | % Initial Concentration Remaining | Observations (e.g., color change) |
| e.g., 4°C | e.g., 50:50 ACN:H₂O | e.g., 1 mg/mL | Day 0 | 100% | Clear, colorless |
| Day 1 | |||||
| Day 7 | |||||
| Day 30 | |||||
| e.g., -20°C | e.g., DMSO | e.g., 10 mg/mL | Month 0 | 100% | Clear, colorless |
| Month 1 | |||||
| Month 3 | |||||
| Month 6 |
Experimental Protocols
Protocol for a Long-Term Stability Study of a DHMA Standard Solution
This protocol outlines a general procedure for conducting a long-term stability study of a DHMA standard solution using a stability-indicating HPLC method.
1. Objective: To determine the stability of a DHMA standard solution under defined storage conditions over a specified period.
2. Materials:
-
This compound (solid)
-
HPLC-grade solvent for dissolution (e.g., DMSO, water)
-
HPLC-grade mobile phase components
-
Validated HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate storage vials (e.g., amber glass or polypropylene)
-
Calibrated analytical balance and volumetric flasks
3. Procedure:
-
Preparation of DHMA Stock Solution:
-
Accurately weigh a sufficient amount of solid DHMA to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Dissolve the DHMA in the chosen solvent in a volumetric flask.
-
Ensure the DHMA is fully dissolved; sonication may be used if necessary.
-
-
Sample Aliquoting and Storage:
-
Dispense single-use aliquots of the stock solution into a sufficient number of storage vials to cover all time points and storage conditions.
-
Divide the aliquots into groups for each storage condition to be tested (e.g., 4°C, -20°C, -80°C, and room temperature with light exposure).
-
-
Time Points for Analysis:
-
Define the time points for analysis based on the expected stability and the intended use of the standard. Suggested time points:
-
Initial (T=0): Analyze a fresh aliquot immediately after preparation.
-
Short-term: 1, 3, 7, 14, and 30 days.
-
Long-term: 2, 3, 6, and 12 months.
-
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature and vortex gently to ensure homogeneity.
-
Prepare working solutions by diluting the stock to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact DHMA from any potential degradation products.
-
Record the peak area of the DHMA peak.
-
-
Data Analysis:
-
Calculate the concentration of DHMA at each time point relative to the initial (T=0) concentration.
-
Express the stability as the percentage of the initial concentration remaining.
-
Plot the percentage of DHMA remaining versus time for each storage condition.
-
Note any changes in the chromatogram, such as the appearance of new peaks (degradation products) or a decrease in the main peak area.
-
Record any visual observations of the solutions (e.g., color change, precipitation).
-
Mandatory Visualization
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 3,4-Dihydroxymandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3,4-Dihydroxymandelic acid (DHMA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound (DHMA)?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] In the analysis of DHMA, a norepinephrine (B1679862) metabolite, components in biological samples like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[3][4]
Q2: How can I determine if my DHMA signal is being affected by matrix effects?
A2: A common and effective method is the post-extraction spike analysis. This involves comparing the peak area of DHMA in a neat solution (Set A) with the peak area of DHMA spiked into a pre-extracted blank matrix sample (Set B).
The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of ~100% indicates no significant matrix effect.
-
A value < 100% suggests ion suppression.[5]
-
A value > 100% indicates ion enhancement.[5]
Another qualitative technique is post-column infusion, where a constant flow of DHMA standard is introduced into the LC flow after the analytical column.[6] When a blank matrix extract is injected, any dips or rises in the baseline signal for DHMA indicate regions of ion suppression or enhancement.[6]
Q3: What are the primary sources of matrix effects when analyzing DHMA in biological samples like plasma or urine?
A3: The primary sources of matrix effects are endogenous components of the biological matrix that co-elute with DHMA.[7]
-
In plasma: Phospholipids (B1166683) and proteins are major contributors to matrix effects.
-
In urine: Salts, urea, and various metabolites can cause significant ion suppression or enhancement.[8] Exogenous sources can also contribute, including anticoagulants, stabilizers, and co-administered drugs.[7]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for DHMA?
A4: The most effective technique often depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is generally considered the most effective method for cleaning up complex samples and reducing matrix effects for catecholamine metabolites like DHMA.[2][9] It allows for the targeted isolation of the analyte while removing a significant portion of interfering compounds.
-
Liquid-Liquid Extraction (LLE) is another powerful technique for reducing matrix effects by separating DHMA from interfering substances based on its solubility in immiscible liquids.[10]
-
Protein Precipitation (PPT) is a simpler and faster method but is generally less effective at removing matrix components compared to SPE and LLE, often resulting in more significant matrix effects.
Q5: How crucial is the choice of an internal standard (IS) for compensating for matrix effects?
A5: The use of a suitable internal standard is critical for accurate and precise quantification, especially when matrix effects are present. A stable isotope-labeled (SIL) internal standard of DHMA (e.g., DHMA-d3) is considered the gold standard.[8] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, variations caused by matrix effects can be normalized.[1][11]
Q6: Can I use chromatographic modifications to reduce matrix effects?
A6: Yes, optimizing chromatographic conditions is a key strategy. The goal is to achieve baseline separation between DHMA and the interfering matrix components.[12] This can be accomplished by:
-
Adjusting the mobile phase gradient: A slower, more shallow gradient can improve the resolution of closely eluting peaks.
-
Changing the stationary phase: Using a column with a different chemistry (e.g., HILIC instead of reversed-phase) can alter the elution profile of both the analyte and interferences.
-
Employing smaller particle size columns (UHPLC): This can lead to sharper peaks and better separation efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression | 1. Inadequate sample cleanup. 2. Co-elution of phospholipids or salts. 3. High concentration of matrix components. | 1. Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize the chromatographic gradient to better separate DHMA from the suppression zone. 3. Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components. |
| Poor Reproducibility (%RSD > 15%) | 1. Variable matrix effects between different sample lots. 2. Inconsistent sample preparation. 3. Analyte and internal standard not co-eluting perfectly (isotope effect).[1] | 1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 2. Automate the sample preparation process if possible to improve consistency.[13] 3. Evaluate and confirm the co-elution of the analyte and IS across the peak. |
| Low Recovery of DHMA | 1. Suboptimal pH during extraction. 2. Inefficient elution from the SPE sorbent. 3. Analyte adsorption to container surfaces. | 1. Adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group of DHMA to ensure it is in a neutral form for reversed-phase SPE. 2. Test different elution solvents and volumes to ensure complete recovery from the SPE cartridge. 3. Use low-adsorption vials and pipette tips. |
| Unstable Signal or Drifting Retention Time | 1. Buildup of matrix components on the analytical column. 2. Column degradation. 3. Inconsistent mobile phase composition. | 1. Implement a column wash step after each analytical run. 2. Use a guard column to protect the analytical column. 3. Replace the analytical column if performance does not improve after washing.[1] 4. Ensure mobile phases are fresh and properly mixed. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for DHMA Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High (Often >50% suppression) | Moderate (15-40% suppression) | Low (<15% suppression) |
| Analyte Recovery | ~90-100% | 70-90% | >85% |
| Process Efficiency | Low | Moderate | High |
| Sample Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Note: The values presented are typical ranges and may vary depending on the specific matrix and optimized protocol.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DHMA from Human Plasma
This protocol is a general guideline for extracting acidic compounds like DHMA from plasma using a polymeric reversed-phase SPE sorbent.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 200 µL of 2% formic acid in water.
-
Vortex for 10 seconds to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the DHMA from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for DHMA from Urine
This protocol provides a general method for extracting DHMA from a urine matrix.
-
Sample Pre-treatment:
-
To 500 µL of urine in a glass tube, add a suitable internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to ~2-3.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interface material.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: A workflow for identifying and mitigating matrix effects.
Caption: A decision tree to guide sample preparation method selection.
Caption: A step-by-step workflow for the SPE protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to 3,4-Dihydroxymandelic Acid and Vanillylmandelic Acid as Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key catecholamine metabolites, 3,4-dihydroxymandelic acid (DHMA) and vanillylmandelic acid (VMA), as biomarkers for neuroendocrine tumors. This document outlines their biochemical pathways, clinical significance, analytical methodologies, and a direct comparison of their diagnostic performance based on available experimental data.
Introduction
Catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), are crucial neurotransmitters and hormones that play a vital role in regulating physiological processes. Their metabolites are excreted in the urine and serve as valuable biomarkers for the diagnosis and monitoring of catecholamine-secreting tumors, most notably neuroblastoma in children and pheochromocytoma.[1] VMA is the major end-product of epinephrine and norepinephrine metabolism, while DHMA is a less abundant metabolite.[2] The quantification of these metabolites in urine is a cornerstone of diagnostic endocrinology.
Biochemical Pathways of DHMA and VMA
The production of DHMA and VMA is the result of the enzymatic degradation of catecholamines. The metabolic pathway involves the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Clinical Significance
Vanillylmandelic Acid (VMA)
VMA is a well-established biomarker for the diagnosis and monitoring of neuroblastoma, a common pediatric cancer.[3] Elevated levels of VMA are found in the urine of more than 90% of patients with neuroblastoma.[4] VMA levels are also used for prognosis and to monitor the response to treatment.[3] While historically used for the diagnosis of pheochromocytoma, VMA has been largely superseded by the measurement of metanephrines for this indication due to the superior sensitivity of the latter.[5]
This compound (DHMA)
DHMA is a minor metabolite of norepinephrine.[2] While it is known to be elevated in patients with neuroblastoma, its clinical utility as a standalone biomarker is less established compared to VMA. Some studies have suggested that DHMA may have powerful antioxidative potential.[6] However, comprehensive studies directly comparing the diagnostic accuracy of DHMA and VMA are limited.
Performance Characteristics
The diagnostic performance of a biomarker is determined by its sensitivity and specificity. The following table summarizes the available data for VMA. Unfortunately, directly comparable quantitative data for DHMA is scarce in recent literature.
| Biomarker | Disease | Sensitivity | Specificity | Patient Cohort | Comments |
| VMA | Neuroblastoma | 57% - 91%[3] | 94.4% - 100%[3] | Pediatric patients with suspected neuroblastoma | One study reported a sensitivity of 91% and specificity of 94.4% at a cutoff of 7mg/ml of creatinine (B1669602). Another population-based study found that VMA levels were more than twice the upper limit of normal in 57% of 14 cases.[3] |
| VMA | Pheochromocytoma | 100%[7] | 79%[7] | Patients with suspected pheochromocytoma | VMA testing for pheochromocytoma has poor specificity.[7] |
| DHMA | Neuroblastoma / Pheochromocytoma | Data not available | Data not available | - | Limited recent studies with quantitative performance data. |
Experimental Protocols
Accurate quantification of VMA and DHMA is crucial for their clinical application. The following are outlines of common analytical methods.
Urinary VMA Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the measurement of urinary VMA due to its high sensitivity and specificity.
1. Sample Preparation:
-
A 24-hour urine collection is the preferred specimen to account for diurnal variations in VMA excretion.[8]
-
The collection container should contain an acid preservative, such as hydrochloric acid (HCl) or acetic acid, to maintain the stability of VMA.[8]
-
For pediatric patients, a random urine sample corrected for creatinine may be used.[8]
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard (e.g., deuterated VMA) is added to the urine sample.
-
Solid-phase extraction (SPE) is often used to clean up the sample and concentrate the analytes.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) is typically used to separate VMA from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is commonly employed.[8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both VMA and the internal standard are monitored for quantification.[8]
3. Data Analysis:
-
The concentration of VMA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of VMA.
-
Results are typically reported as mg/24 hours or normalized to creatinine concentration (mg/g creatinine).
Urinary DHMA Analysis
Older methods for DHMA determination involved techniques like spectrophotometry after a series of extraction and chemical reaction steps. Modern analysis would likely employ LC-MS/MS, similar to VMA, for improved accuracy and sensitivity. A detailed, contemporary, and validated protocol for routine clinical use is not as widely published as for VMA.
Comparison and Conclusion
| Feature | This compound (DHMA) | Vanillylmandelic Acid (VMA) |
| Metabolic Pathway | Minor metabolite of norepinephrine. | Major end-product of epinephrine and norepinephrine metabolism.[2] |
| Clinical Utility | Less established as a primary biomarker. | Well-established biomarker for neuroblastoma diagnosis, prognosis, and monitoring.[3] Historically used for pheochromocytoma. |
| Diagnostic Performance | Limited quantitative data available. | Good sensitivity and high specificity for neuroblastoma.[3] Lower specificity for pheochromocytoma.[7] |
| Analytical Methods | Older methods exist; modern analysis would likely use LC-MS/MS. | LC-MS/MS is the gold standard. HPLC methods are also available.[3][8] |
| Reference Ranges | Not well-established in routine clinical practice. | Age- and sex-specific reference ranges are available.[9][10] |
Further research is warranted to directly compare the diagnostic accuracy of DHMA and VMA, potentially as part of a broader panel of catecholamine metabolites. The application of modern analytical techniques like LC-MS/MS to simultaneously quantify a range of these metabolites could provide a more comprehensive picture of the metabolic phenotype of neuroendocrine tumors and may reveal a superior diagnostic or prognostic utility for DHMA, either alone or in combination with other markers. For now, VMA, often in conjunction with homovanillic acid (HVA), remains the cornerstone for the biochemical diagnosis and monitoring of neuroblastoma.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. benchchem.com [benchchem.com]
- 6. Urinary Free Metanephrines for Diagnosis of Pheochromocytoma and Paraganglioma [e-enm.org]
- 7. mona.uwi.edu [mona.uwi.edu]
- 8. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]
- 10. wardelab.com [wardelab.com]
A Head-to-Head Battle of Antioxidants: 3,4-Dihydroxymandelic Acid vs. Ascorbic Acid
For researchers, scientists, and drug development professionals, the quest for potent antioxidants is relentless. In this guide, we provide a comprehensive comparison of the antioxidant capacities of 3,4-Dihydroxymandelic acid (DHM), a metabolite of norepinephrine, and the well-established benchmark, ascorbic acid (Vitamin C). This analysis is supported by experimental data, detailed protocols, and visual representations of their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Capacity
Experimental studies have demonstrated that this compound exhibits significantly higher antioxidant potential compared to ascorbic acid in various in vitro assays. The following table summarizes the key quantitative findings from a comparative study. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound (DHM) | Ascorbic Acid | Relative Potency | Reference |
| DPPH Radical Scavenging | - | - | 4-fold higher activity than Ascorbic Acid | [1][2] |
| Superoxide (B77818) Radical Scavenging | IC50 | IC50 | 5-fold lower IC50 than Ascorbic Acid | [1][2] |
Unraveling the Antioxidant Mechanisms
The superior antioxidant activity of this compound can be attributed to its distinct chemical structure, particularly the presence of a catechol (1,2-dihydroxybenzene) moiety. Ascorbic acid, on the other hand, employs a different, yet effective, radical-scavenging mechanism.
This compound: The Power of the Catechol Group
The antioxidant mechanism of DHM is centered around its catechol structure. This functional group can readily donate hydrogen atoms from its two hydroxyl groups to neutralize free radicals. Upon donation, DHM itself becomes a relatively stable semiquinone radical, which can then be further oxidized to a stable ortho-quinone. This process effectively quenches reactive oxygen species (ROS).
Ascorbic Acid: A Classic Electron Donor
Ascorbic acid functions as an antioxidant by donating a single electron to a free radical, a process that results in the formation of the relatively stable and less reactive monodehydroascorbate radical.[3] This radical can then undergo further oxidation or be recycled back to ascorbic acid. A key aspect of ascorbic acid's antioxidant role in biological systems is its ability to regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[4][5][6][7][8]
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound and ascorbic acid) in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in vitro.
Procedure:
-
Reaction Mixture Preparation: In a tube, mix 1.0 mL of nitroblue tetrazolium (NBT) solution (156 µM in 100 mM phosphate (B84403) buffer, pH 7.4), 1.0 mL of NADH solution (468 µM in 100 mM phosphate buffer, pH 7.4), and 0.1 mL of the test sample at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding 1.0 mL of phenazine (B1670421) methosulfate (PMS) solution (60 µM in 100 mM phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm against a blank.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the antioxidant.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant capacity of different compounds.
References
- 1. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Norepinephrine Metabolite Markers: Validating 3,4-Dihydroxymandelic Acid (DHMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dihydroxymandelic acid (DHMA) as a norepinephrine (B1679862) metabolite marker against the more traditionally utilized markers, vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG). This analysis is supported by a review of their biochemical pathways, diagnostic performance characteristics, and the analytical methodologies used for their quantification.
Introduction to Norepinephrine Metabolism and its Markers
Norepinephrine, a critical catecholamine neurotransmitter and hormone, is metabolized through a series of enzymatic reactions. The quantification of its metabolites in biological fluids such as urine and plasma serves as an essential tool in the diagnosis and monitoring of various pathological conditions, most notably neuroendocrine tumors like pheochromocytoma and neuroblastoma.[1][2][3][4] The primary metabolic end-products that have historically been the focus of clinical assays are VMA and MHPG.[1][2][3] However, the direct metabolite of norepinephrine, DHMA, is gaining attention as a potentially valuable biomarker.
Biochemical Pathways of Norepinephrine Metabolism
The metabolism of norepinephrine is a complex process involving two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] Norepinephrine is initially deaminated by MAO to form 3,4-dihydroxyphenylglycol (B133932) (DHPG), which is then oxidized to DHMA. Alternatively, norepinephrine can be O-methylated by COMT to normetanephrine. Normetanephrine is subsequently metabolized to VMA. MHPG is formed from the O-methylation of DHPG.[5] Understanding these pathways is crucial for interpreting the clinical significance of each metabolite.
Comparative Analysis of Diagnostic Performance
The clinical utility of a biomarker is determined by its diagnostic accuracy, which is assessed through metrics such as sensitivity and specificity. While extensive data exists for VMA and MHPG, direct comparative studies including DHMA are limited.
| Biomarker | Condition | Sensitivity | Specificity | Patient Cohort | Comments |
| VMA | Neuroblastoma | 80.7%[3] | Varies | Pediatric patients with suspected neuroblastoma | A well-established marker, often used in combination with HVA.[4][6] |
| Pheochromocytoma | 64%[1] | 95%[1] | Patients with suspected pheochromocytoma | Lower sensitivity compared to metanephrines.[1][7] | |
| MHPG | Pheochromocytoma | - | - | - | Less commonly used as a primary diagnostic marker for pheochromocytoma compared to metanephrines. |
| DHMA | - | - | - | - | Data on diagnostic sensitivity and specificity for specific tumors is currently limited in the literature. |
Note: The table summarizes available data. The lack of direct comparative studies including DHMA highlights a current research gap.
Experimental Protocols for Metabolite Quantification
The accurate quantification of norepinephrine metabolites is critical for their clinical application. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical techniques.[2]
Workflow for Sample Analysis
Detailed Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Analysis
This method allows for the simultaneous quantification of DHMA, VMA, and MHPG in urine.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of an internal standard solution containing isotopically labeled DHMA, VMA, and MHPG.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient elution with 0.2% formic acid in water (A) and methanol (B129727) (B).[8]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method, particularly for VMA and HVA, and can be adapted for DHMA and MHPG.[9]
-
Sample Preparation and Derivatization:
-
Follow steps 1-3 of the LC-MS/MS sample preparation.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the urine sample.[10][11]
-
Evaporate the organic layer to dryness.
-
Derivatize the dried residue to increase the volatility of the analytes. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[10][11] This step converts polar functional groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/minute to 280°C, and held for 5 minutes.[9]
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the derivatized analytes and their internal standards for accurate quantification.[9]
-
Discussion and Future Perspectives
VMA and MHPG are well-established biomarkers for neuroendocrine tumors. However, their diagnostic sensitivity, particularly for VMA in pheochromocytoma, can be suboptimal.[1] DHMA, being a more direct metabolite of norepinephrine degradation via the MAO pathway, holds theoretical potential as a more sensitive marker. The limited availability of direct comparative studies evaluating the diagnostic accuracy of DHMA against VMA and MHPG represents a significant knowledge gap.
Future research should focus on:
-
Head-to-head comparative studies: Large cohort studies directly comparing the sensitivity and specificity of DHMA, VMA, and MHPG for the diagnosis and monitoring of neuroblastoma and pheochromocytoma are crucial.
-
Standardization of analytical methods: The development and validation of robust and standardized LC-MS/MS or GC-MS methods for the simultaneous quantification of all three metabolites will be essential for clinical implementation.
-
Clinical correlation: Investigating the correlation of DHMA levels with tumor burden, disease progression, and treatment response will further elucidate its clinical utility.
References
- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.cap.org [documents.cap.org]
- 3. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxymandelic Acid and Other Catecholamine Metabolites in Disease for Research and Drug Development
An in-depth guide for researchers, scientists, and drug development professionals on the comparative utility of 3,4-Dihydroxymandelic acid (DHMA) versus other key catecholamine metabolites—vanillylmandelic acid (VMA), homovanillic acid (HVA), and 3,4-dihydroxyphenylacetic acid (DOPAC)—in the context of neuroblastoma, pheochromocytoma, and Parkinson's disease.
This guide provides a comprehensive comparison of these critical biomarkers, summarizing quantitative data, detailing experimental protocols for their measurement, and illustrating the metabolic and signaling pathways in which they are involved.
Comparative Analysis of Metabolite Levels in Disease
The accurate measurement of catecholamine metabolites is crucial for the diagnosis, prognosis, and monitoring of several diseases. While VMA and HVA are well-established biomarkers, emerging evidence suggests that DHMA and DOPAC may offer additional clinical utility. The following tables summarize the reported concentrations of these metabolites in urine, plasma, and cerebrospinal fluid (CSF) across different pathological conditions.
| Disease | Metabolite | Matrix | Patient Concentration (µg/g creatinine) | Control Concentration (µg/g creatinine) | Reference |
| Neuroblastoma | VMA | Urine | 25 - >1000 | < 10 | [1][2] |
| HVA | Urine | 32 - >1000 | < 15 | [1][2] | |
| DHMA | Urine | Data not widely available | Data not widely available | ||
| DOPAC | Urine | Data not widely available | Data not widely available |
Table 1. Urinary Catecholamine Metabolite Levels in Neuroblastoma. Concentrations are expressed in µg/g creatinine (B1669602). Control values represent the general pediatric population.
| Disease | Metabolite | Matrix | Patient Concentration | Control Concentration | Reference |
| Pheochromocytoma | VMA | Urine | Often elevated, but less sensitive than metanephrines | < 7 mg/24h | [3][4] |
| HVA | Urine | May be elevated, especially in dopamine-secreting tumors | < 8 mg/24h | [3][5] | |
| DHMA | Plasma | Data not widely available | Data not widely available | ||
| VMA | Plasma | Data not widely available | Data not widely available | ||
| HVA | Plasma | Data not widely available | Data not widely available |
Table 2. Catecholamine Metabolite Levels in Pheochromocytoma. While historically used, VMA and HVA are now considered less sensitive and specific than plasma free metanephrines for the diagnosis of pheochromocytoma.[3][4]
| Disease | Metabolite | Matrix | Patient Concentration (pg/mL) | Control Concentration (pg/mL) | Reference |
| Parkinson's Disease | DOPAC | CSF | Decreased (e.g., ~1.22) | Normal (e.g., >1.22) | [6][7] |
| HVA | CSF | Generally decreased, but can increase with disease progression | Normal | [6][7][8] | |
| DHMA | CSF | Data not widely available | Data not widely available |
Table 3. Cerebrospinal Fluid (CSF) Catecholamine Metabolite Levels in Parkinson's Disease. Concentrations are expressed in pg/mL.
Experimental Protocols for Metabolite Quantification
Accurate and reproducible quantification of catecholamine metabolites is essential for their clinical and research application. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary VMA and HVA
This method is a gold standard for the sensitive and specific quantification of VMA and HVA in urine.
1. Sample Preparation and Extraction:
-
A urine sample is diluted to a standardized creatinine concentration (e.g., 2 mg/dL).
-
Deuterated internal standards (e.g., VMA-d3 and HVA-d5) are added to the diluted urine for accurate quantification.
-
The sample is acidified with hydrochloric acid (HCl).
-
VMA and HVA are then extracted from the acidified urine using an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized to increase the volatility of VMA and HVA for GC analysis. A common derivatizing agent is a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific time (e.g., 15-30 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: An initial temperature of around 100°C is held for 1 minute, then ramped up to approximately 280°C at a rate of 10°C/minute, and held for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions characteristic of the derivatized VMA and HVA and their internal standards, enhancing sensitivity and specificity.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Urinary Catecholamine Metabolites
HPLC-ECD is a highly sensitive method for the analysis of electrochemically active compounds like catecholamines and their metabolites.
1. Sample Preparation:
-
Urine samples are first subjected to a solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.
-
The pH of the urine is adjusted to be acidic (e.g., between 1 and 5) before loading onto the SPE cartridge.
-
The cartridge is then washed, and the metabolites are eluted with an appropriate solvent.
2. HPLC-ECD Analysis:
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: The mobile phase is typically an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at a low pH, containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
-
Electrochemical Detector (ECD):
-
Working Electrode: A glassy carbon electrode is commonly used.
-
Potential: The oxidation potential is set at a level sufficient to oxidize the target analytes (e.g., +0.7 to +0.85 V).
-
Signaling Pathways and Metabolic Relationships
The catecholamine metabolites discussed are products of a complex metabolic pathway originating from the amino acid tyrosine. Understanding these pathways is crucial for interpreting the clinical significance of metabolite levels.
Catecholamine Metabolism
The synthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine) begins with the hydroxylation of tyrosine to L-DOPA. L-DOPA is then decarboxylated to form dopamine (B1211576). In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine and then to epinephrine (B1671497).
The degradation of catecholamines involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).
-
Dopamine Metabolism: Dopamine is metabolized by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then converted to DOPAC by aldehyde dehydrogenase. Alternatively, dopamine can be methylated by COMT to 3-methoxytyramine. Both DOPAC and 3-methoxytyramine are further metabolized to the final end-product, HVA .
-
Norepinephrine and Epinephrine Metabolism: Norepinephrine and epinephrine are deaminated by MAO to form 3,4-dihydroxymandelic aldehyde, which is then converted to DHMA . These catecholamines can also be methylated by COMT to form normetanephrine (B1208972) and metanephrine (B195012), respectively. DHMA, normetanephrine, and metanephrine are all subsequently metabolized to the common end-product, VMA .
Neuronal Signaling of Dopamine and its Metabolites
Dopamine exerts its effects by binding to dopamine receptors (D1-like and D2-like), which are G-protein coupled receptors that modulate intracellular signaling cascades, primarily involving cyclic AMP (cAMP) and protein kinase A (PKA). While the direct signaling roles of metabolites like DOPAC are less well-defined, their levels within neurons reflect the activity of dopamine turnover and metabolism. Changes in DOPAC concentration can indicate alterations in dopamine release and reuptake, providing an indirect measure of dopaminergic neurotransmission.
Conclusion
The choice of catecholamine metabolite for diagnostic and research purposes depends on the specific disease context. For neuroblastoma, urinary VMA and HVA remain the primary biomarkers. In pheochromocytoma, plasma free metanephrines have largely replaced VMA and HVA due to superior sensitivity. In Parkinson's disease, CSF levels of DOPAC and HVA can reflect the degree of dopaminergic neurodegeneration. While data on DHMA is currently limited, its position in the catecholamine metabolic pathway suggests it could hold potential as a biomarker, particularly in conditions affecting norepinephrine metabolism. Further research is warranted to fully elucidate the clinical utility of DHMA in these and other diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and clinicians working in this field.
References
- 1. Urinary vanillylmandelic acid and homovanillic acid levels in randomly-sampled urine for the mass screening of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.cap.org [documents.cap.org]
- 6. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 7. Homovanillic acid in CSF of mild stage Parkinson's disease patients correlates with motor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
A Comparative Analysis of 3,4-Dihydroxymandelic Acid and Protocatechuic Acid for Researchers and Drug Development Professionals
An in-depth guide to the properties, biological activities, and underlying mechanisms of two prominent phenolic acids.
This guide provides a comprehensive comparative analysis of 3,4-Dihydroxymandelic acid (DHMA) and protocatechuic acid (PCA), two structurally related phenolic compounds with significant therapeutic potential. Both molecules, characterized by a catechol moiety, are recognized for their potent antioxidant and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical characteristics, biological activities supported by experimental data, and insights into their molecular mechanisms of action.
Chemical and Physical Properties
Both this compound and protocatechuic acid are derivatives of benzoic acid, sharing a common 3,4-dihydroxybenzene (catechol) core, which is crucial for their antioxidant activity. The primary structural difference lies in the side chain attached to the benzene (B151609) ring. DHMA possesses a α-hydroxyacetic acid side chain, while PCA has a carboxyl group directly attached to the aromatic ring. This structural variance influences their physicochemical properties and may contribute to differences in their biological efficacy.
| Property | This compound (DHMA) | Protocatechuic Acid (PCA) |
| Chemical Structure | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | 3,4-dihydroxybenzoic acid |
| Molecular Formula | C₈H₈O₅ | C₇H₆O₄ |
| Molar Mass | 184.15 g/mol | 154.12 g/mol |
| Appearance | Solid | Light brown solid[1] |
| Solubility in Water | Data not readily available | 18 g/L (14 °C)[1] |
| pKa | Data not readily available | 4.48, 8.83, 12.6[1] |
Comparative Biological Activity: A Focus on Antioxidant and Anti-inflammatory Effects
Both DHMA and PCA are well-documented for their potent antioxidant and anti-inflammatory activities, primarily attributed to their catechol structure which enables them to act as effective radical scavengers.
Antioxidant Activity
Experimental data from various in vitro assays demonstrate the significant antioxidant potential of both compounds.
2.1.1. Radical Scavenging Activity
One of the key mechanisms of antioxidant action is the ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide (B77818) radical scavenging assay are commonly used to evaluate this capacity.
A study on DHMA reported that it exhibits a 4-fold higher radical scavenging activity in the DPPH assay compared to standard antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene.[2][3][4] Furthermore, the same study found that DHMA is a very potent superoxide radical scavenger, with a 5-fold smaller IC₅₀ value compared to ascorbic acid.[2][3][4]
For PCA, multiple studies have evaluated its radical scavenging capabilities, with reported IC₅₀ values for the DPPH assay varying. One study reported an IC₅₀ value of 0.118 ± 0.001 mg/mL. Another study calculated a relative antioxidant activity for PCA in the DPPH assay to be 2.8 times that of Trolox. For superoxide anion radical scavenging, the relative antioxidant activity of PCA was found to be 4.2 times that of Trolox.
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Antioxidant Assay | This compound (DHMA) | Protocatechuic Acid (PCA) | Standard Antioxidant |
| DPPH Radical Scavenging | ~4-fold higher activity than standards[2][3][4] | 0.118 ± 0.001 mg/mL | Ascorbic Acid, Tocopherol, BHT |
| Superoxide Radical Scavenging | ~5-fold lower IC₅₀ than Ascorbic Acid[2][3][4] | Relative activity 4.2 times Trolox | Ascorbic Acid, Trolox |
Note: The data for DHMA and PCA are from different studies and not from a direct head-to-head comparison. The IC₅₀ values for PCA can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
Both DHMA and PCA have demonstrated significant anti-inflammatory properties. Their mechanisms of action are believed to involve the modulation of key inflammatory signaling pathways.
Protocatechuic acid has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, PCA can effectively suppress the inflammatory cascade.
While direct studies on the effect of DHMA on the NF-κB pathway are limited, its structural similarity to other catechols suggests it may also possess inhibitory effects on this pathway. Catechol derivatives have been shown to inhibit NF-κB activation through multiple mechanisms.[2]
Furthermore, both compounds, due to their catechol structure, are likely to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a wide range of cytoprotective genes. The activation of Nrf2 by catechols can occur through the covalent modification of its inhibitor, Keap1, by quinone metabolites.[6][7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds (DHMA and PCA) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of the sample solution is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration.[3][8]
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•), which are generated in vitro by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan (B1609692), and the inhibition of this reaction by the antioxidant is measured.
Procedure:
-
Reaction Mixture Preparation: The reaction mixture typically contains the test compound at various concentrations, a source of superoxide radicals (e.g., PMS-NADH system), and NBT in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Initiation of Reaction: The reaction is initiated by the addition of a component like PMS.
-
Incubation: The mixture is incubated at a specific temperature for a defined time.
-
Absorbance Measurement: The absorbance of the formazan formed is measured at its maximum absorbance wavelength (around 560 nm).
-
Calculation: The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control reaction without the antioxidant. The IC₅₀ value is then determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of Protocatechuic Acid (PCA) on the NF-κB signaling pathway, a key mechanism of its anti-inflammatory action. While direct evidence for DHMA is pending, its similar catechol structure suggests a potential for a comparable mechanism.
Caption: PCA inhibits the NF-κB pathway by preventing IKK activation.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the antioxidant activity of DHMA and PCA using the DPPH assay.
Caption: Workflow for DPPH radical scavenging assay.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the chemical structure of DHMA and PCA and their resulting biological activities.
Caption: Structure-activity relationship of DHMA and PCA.
Conclusion
Both this compound and protocatechuic acid are promising natural compounds with significant antioxidant and anti-inflammatory properties. While they share a common catechol core responsible for their primary biological activities, the differences in their side chains may lead to variations in their potency and pharmacokinetic profiles. The available data suggests that DHMA may possess particularly strong radical scavenging capabilities. Protocatechuic acid, on the other hand, has been more extensively studied in the context of its modulation of specific signaling pathways like NF-κB.
Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two molecules. Nevertheless, this guide provides a solid foundation for researchers and drug development professionals to understand the key characteristics and potential applications of DHMA and PCA in the development of novel therapeutics for oxidative stress and inflammation-related diseases.
References
- 1. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 2. Inhibition of NF-kappa B transcription factor by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a noradrenalin metabolite with powerful antioxidative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB-Mediated Inflammation by Catechol-Type Diphenylbutadiene via an Intracellular Copper- and Iron-Dependent Pro-Oxidative Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 [jstage.jst.go.jp]
- 7. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Dihydroxymandelic Acid
In the realm of biomedical research and drug development, the accurate quantification of endogenous compounds like 3,4-Dihydroxymandelic acid (DOMA), a key metabolite of catecholamines, is crucial for understanding various physiological and pathological processes. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides a detailed comparison of two prevalent analytical techniques for DOMA quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs and to understand the principles of cross-validation to ensure data integrity across different analytical platforms.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical process to ascertain that two distinct analytical procedures yield equivalent results for the same analyte within a given sample.[1][2] This process is fundamental when comparing or combining data from different laboratories, studies, or analytical instrumentation to ensure consistency and reliability.[1][3] The primary objective of a cross-validation study is to identify and evaluate any systematic bias between the methods being compared.[1] Regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for performing such validations to maintain data integrity.[1]
A general workflow for the cross-validation of analytical methods is depicted below.
References
A Head-to-Head Comparison of Synthetic Routes to 3,4-Dihydroxymandelic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of 3,4-Dihydroxymandelic acid (DHMA), a key intermediate in the synthesis of various pharmaceuticals and a significant metabolite of catecholamines, is of paramount importance. This guide provides a detailed head-to-head comparison of two prominent synthetic routes from catechol and glyoxylic acid, offering insights into their methodologies, yields, and reaction conditions to aid in the selection of the most suitable protocol for specific research and development needs.
Executive Summary
The synthesis of this compound is predominantly achieved through the condensation of catechol with glyoxylic acid under alkaline conditions. This comparison dissects two distinct approaches: one employing metal oxides and organic bases as additives to enhance yield and selectivity, and another focusing on low-temperature condensation and stringent pH control to minimize byproduct formation. While both methods offer high yields, they differ in their complexity, reagent use, and process control parameters.
Route 1: Enhanced Yield through Additives
This synthetic strategy focuses on maximizing the product yield by incorporating a metal oxide and an organic alkaline compound into the reaction mixture. These additives are proposed to sterically hinder or otherwise deactivate the ortho position of catechol, thereby promoting the desired para-condensation with glyoxylic acid and minimizing the formation of ortho-substituted byproducts.
Route 2: High Purity via Low-Temperature Condensation
The second approach emphasizes reaction control through low-temperature conditions and precise pH management. By maintaining a low reaction temperature and a stable pH, this method aims to suppress side reactions, such as the Cannizzaro reaction of glyoxylic acid and the formation of undesired isomers, leading to a purer product stream and simplifying downstream processing.
Quantitative Data Comparison
| Parameter | Route 1: Enhanced Yield with Additives | Route 2: High Purity via Low-Temperature Condensation |
| Starting Materials | Catechol, Glyoxylic Acid, Sodium Hydroxide (B78521), Metal Oxide (e.g., Aluminum Oxide), Organic Alkaline Compound (e.g., Tetramethylammonium (B1211777) hydroxide) | Catechol, Glyoxylic Acid, Sodium Hydroxide |
| Key Reaction Conditions | Temperature: 10-40°C; pH: 9-11; Simultaneous dripping of reactants over 3-3.5 hours followed by 5-7 hours of reaction. | Temperature: 5-8°C (condensation); Aging at the same temperature for 45-48 hours. |
| Reported Yield | Up to 82.1%[1] | 83%[2] |
| Key Advantages | High yield, suppression of ortho-byproduct formation.[1] | High product purity, avoidance of ortho-position products and series reactions, simplified subsequent treatment.[2] |
| Potential Disadvantages | Use of additional reagents (metal oxide, organic base) may complicate purification and waste disposal.[2] | Requires longer reaction and aging times at low temperatures, potentially increasing energy consumption. |
Experimental Protocols
Route 1: Enhanced Yield with Additives
This protocol is based on the methodology described in patent CN101898957A.[1]
-
Preparation of the Reaction Mixture: Into a reaction kettle, sequentially add deionized water (350-450% of the mass of catechol), a metal oxide (e.g., aluminum oxide, 1-20% of the mass of catechol), and an organic alkaline compound (e.g., tetramethylammonium hydroxide, 1-20% of the mass of catechol).
-
pH Adjustment: While stirring, add a sodium hydroxide solution to adjust the pH of the system to 9-11.
-
Reactant Addition: Control the temperature to be between 10-40°C. Simultaneously, drip in the glyoxylic acid solution, a sodium hydroxide solution, and a catechol solution through three separate pipelines over a period of 3-3.5 hours. The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be 1:1.1-1.2:1.8-2.0.
-
Reaction: After the addition is complete, continue the reaction for 5-7 hours under the same temperature and pH conditions.
-
Work-up: Cool the reaction mixture to room temperature. The product, this compound, can then be isolated and purified using standard techniques.
Route 2: High Purity via Low-Temperature Condensation
This protocol is based on the methodology described in patent CN103012116A.[2]
-
Preparation of Sodium Glyoxylate (B1226380) Solution: Cool a 35-45 wt% glyoxylic acid solution to 10-15°C. Under stirring, slowly add a 30 wt% sodium hydroxide solution to adjust the pH to 6-7, maintaining the temperature at 10-15°C.
-
Preparation of the Reaction Kettle: In a separate reaction kettle, add deionized water (10-15 times the weight of catechol), a 30 wt% sodium hydroxide solution, and catechol. Stir for 10 minutes and then cool the mixture to 5-8°C. The molar ratio of sodium glyoxylate to catechol to sodium hydroxide is 1:1.5-2.0:1.4-1.5.
-
Condensation Reaction: Dropwise, add the prepared sodium glyoxylate solution to the catechol mixture over 45-60 minutes, maintaining the temperature at 5-8°C.
-
Reaction and Aging: Continue the reaction at this temperature for 8-10 hours. Afterwards, stop stirring and let the mixture stand for aging for 45-48 hours at the same temperature.
-
Work-up: Following the aging period, the this compound can be isolated and purified from the reaction mixture.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Researcher's Guide to Evaluating the Specificity of Antibodies for 3,4-Dihydroxymandelic Acid Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of 3,4-Dihydroxymandelic acid (DOMA), a key metabolite of norepinephrine (B1679862), is crucial for various biomedical studies. The specificity of the antibody used in an immunoassay is paramount for obtaining reliable and reproducible results. This guide provides a framework for the systematic evaluation of anti-DOMA antibody specificity, enabling researchers to select the most suitable antibody for their needs.
This guide outlines a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of anti-DOMA antibodies with structurally related molecules. It also provides a template for data presentation to facilitate objective comparison between different antibody candidates.
Understanding this compound (DOMA)
This compound is a metabolite of the neurotransmitter norepinephrine.[1][2] Its levels in biological fluids can serve as a biomarker for various physiological and pathological conditions. Accurate measurement of DOMA is therefore essential in many research and clinical applications. Immunoassays, particularly ELISA, offer a high-throughput and sensitive method for DOMA quantification. However, the specificity of the antibody is a critical determinant of assay accuracy.
Evaluating Antibody Specificity: A Comparative Approach
Due to the limited availability of direct comparative data from manufacturers, a head-to-head experimental evaluation is the most reliable method for selecting a highly specific anti-DOMA antibody. The following sections detail the necessary protocols and data analysis frameworks.
Key Cross-Reactivity Targets
To thoroughly assess the specificity of an anti-DOMA antibody, it is essential to test its reactivity against structurally similar molecules that are likely to be present in biological samples. Based on the metabolic pathway of catecholamines, the following compounds are critical for cross-reactivity testing:
-
Vanillylmandelic acid (VMA): A major metabolite of norepinephrine and epinephrine.[3]
-
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.[4][5]
-
Norepinephrine (Noradrenaline): The precursor to DOMA.[1][6]
-
Homovanillic acid (HVA): The major final metabolite of dopamine.
-
3-Methoxy-4-hydroxyphenylglycol (MHPG): Another major metabolite of norepinephrine.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of different anti-DOMA antibodies, all quantitative data should be summarized in a structured table. This table should include the percentage of cross-reactivity for each potential interfering compound.
Table 1: Comparison of Anti-DOMA Antibody Specificity
| Antibody (Supplier/Lot #) | Analyte | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| Antibody A | This compound (DOMA) | Value | 100 |
| Vanillylmandelic acid (VMA) | Value | Value | |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Value | Value | |
| Norepinephrine | Value | Value | |
| Homovanillic acid (HVA) | Value | Value | |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Value | Value | |
| Antibody B | This compound (DOMA) | Value | 100 |
| Vanillylmandelic acid (VMA) | Value | Value | |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Value | Value | |
| Norepinephrine | Value | Value | |
| Homovanillic acid (HVA) | Value | Value | |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Value | Value | |
| Antibody C | This compound (DOMA) | Value | 100 |
| Vanillylmandelic acid (VMA) | Value | Value | |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Value | Value | |
| Norepinephrine | Value | Value | |
| Homovanillic acid (HVA) | Value | Value | |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Value | Value |
Cross-reactivity (%) is calculated as: (IC50 of DOMA / IC50 of cross-reactant) x 100
Experimental Protocol: Competitive ELISA for Specificity Testing
This protocol outlines the steps for a competitive ELISA to determine the IC50 values for DOMA and potential cross-reactants.
Materials:
-
Microtiter plates (96-well, high-binding)
-
Anti-DOMA antibodies to be tested
-
DOMA standard
-
Potential cross-reactants (VMA, DOPAC, Norepinephrine, HVA, MHPG)
-
Coating antigen (e.g., DOMA-protein conjugate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if the primary anti-DOMA antibody is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the DOMA standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-DOMA antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
If the primary antibody is not enzyme-labeled, add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the unlabeled DOMA standard.
-
Determine the IC50 value for DOMA, which is the concentration of DOMA that causes 50% inhibition of the maximum signal.
-
Similarly, determine the IC50 value for each potential cross-reactant.
-
Calculate the percentage of cross-reactivity for each compound using the formula provided in the data presentation section.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logic behind the specificity evaluation, the following diagrams are provided.
Caption: Workflow of the competitive ELISA for antibody specificity testing.
Caption: Logical framework for evaluating and selecting a specific anti-DOMA antibody.
Conclusion
The selection of a highly specific antibody is a critical step in the development of a reliable immunoassay for this compound. By employing a systematic and comparative experimental approach as outlined in this guide, researchers can confidently evaluate and choose the most suitable antibody for their specific research needs. This rigorous validation will ultimately lead to more accurate and reproducible data in the study of catecholamine metabolism and its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine and the antibody response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxymandelic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3,4-Dihydroxymandelic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safe handling and environmental responsibility.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₅ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 775-01-9 | [2] |
| EC Number | 212-269-3 | [2][3] |
| Physical State | Solid (Powder) | |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1][2] |
| Storage Temperature | -20°C | [4] |
| Water Solubility | Not readily available | |
| PBT/vPvB Assessment | Not applicable | [2][3] |
Disposal Procedures
The primary and overriding principle for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[2][3] The most common and recommended practice is to entrust the disposal to a licensed and qualified waste disposal company.[3] These companies are equipped to handle chemical waste in an environmentally sound and compliant manner.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory authorities to understand the specific requirements for chemical waste disposal.
-
Proper Labeling and Storage: Ensure that the waste container holding the this compound is clearly and accurately labeled with its contents and associated hazards. Store the waste in a designated, secure area away from incompatible materials.
-
Engage a Licensed Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical. Provide them with the safety data sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the general trash.[2] This can lead to environmental contamination and may be in violation of local ordinances. While some general guidance exists for the neutralization of acidic waste, specific protocols for this compound are not detailed in the provided search results. Therefore, professional disposal is the safest and most compliant option.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when considering the disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3,4-Dihydroxymandelic acid
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 3,4-Dihydroxymandelic acid (DHMA). Adherence to these guidelines is essential for ensuring personal safety and proper management of the chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity (single exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure and must be worn at all times when handling this compound.[4][5][6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6][7]
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Use chemical safety goggles that provide a good seal around the eyes.[4] A face shield should be worn over safety goggles for additional protection, especially when there is a risk of splashes.[4][8] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5] Always inspect gloves for tears or cracks before use.[8] Contaminated gloves should be disposed of properly after use. |
| Lab Coat or Chemical-Resistant Apron | A lab coat or a chemical-resistant apron should be worn to protect clothing and skin from potential splashes and spills.[4] | |
| Respiratory Protection | N95 Respirator or Fume Hood | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4] If a fume hood is not available or if dust is generated, an N95 respirator or higher is required.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety and minimizes risk.
3.1. Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][9] Have a chemical spill kit available.[10]
-
Establish a Designated Work Area: All handling of the chemical should occur in a designated area, such as a chemical fume hood.[7][10]
3.2. Handling the Solid Compound
-
Ventilation: To prevent respiratory irritation, handle the solid powder in a chemical fume hood or a well-ventilated area to minimize dust formation and inhalation.[1][11]
-
Weighing and Transferring: Use a spatula to carefully transfer the solid. Avoid creating dust.[11] Weigh the compound on a tared weigh boat or paper within the ventilated enclosure.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent exposure to air and moisture.[3]
3.3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3][9] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] Clean the spill area with an appropriate solvent. For larger spills, evacuate the area and follow emergency protocols.[10]
Disposal Plan
Chemical waste must be managed according to institutional and local regulations.
4.1. Waste Collection
-
Solid Waste: All solid this compound waste and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[12]
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour chemical waste down the drain.[13]
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound Waste") and the start date of waste accumulation.[10][12]
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes, such as bases or strong oxidizing agents.[12][14]
-
Final Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[11] For very small quantities of dilute acidic solutions without other hazardous components, neutralization may be an option, but this should only be performed by trained personnel following strict institutional protocols.[15]
Workflow for Safe Handling of this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. iigtchem.com [iigtchem.com]
- 5. leelinework.com [leelinework.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. afd.calpoly.edu [afd.calpoly.edu]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. saffronchemicals.com [saffronchemicals.com]
- 13. acs.org [acs.org]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
